2-Fluorobenzeneethanethiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1099665-56-1 |
|---|---|
Molecular Formula |
C8H9FS |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(2-fluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H9FS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 |
InChI Key |
CYVNGKCGAUOWLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCS)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Fluorobenzeneethanethiol from 2-Fluoro-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for the preparation of 2-Fluorobenzeneethanethiol, a key intermediate in pharmaceutical research and development, starting from the readily available 2-fluoro-1-iodobenzene. The synthesis involves a multi-step process, including the introduction of a two-carbon side chain via a Sonogashira coupling reaction, followed by reduction and subsequent conversion to the final thiol product. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflow.
Overall Synthetic Scheme
The synthesis of this compound from 2-fluoro-1-iodobenzene can be conceptualized as a three-step process. The initial step involves a palladium-catalyzed Sonogashira coupling to introduce a protected acetylene group. This is followed by the reduction of the alkyne to an alkane. The terminal step is the conversion of the resulting functional group into the desired thiol.
Caption: Overall synthetic route from 2-fluoro-1-iodobenzene to this compound.
Step 1: Sonogashira Coupling of 2-Fluoro-1-iodobenzene
The initial step focuses on the formation of a carbon-carbon bond by coupling 2-fluoro-1-iodobenzene with a protected acetylene, such as ethynyltrimethylsilane. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Experimental Protocol
A detailed protocol for a representative Sonogashira coupling reaction is provided below. This protocol is based on established methodologies for palladium-catalyzed cross-coupling reactions.
Materials:
-
2-Fluoro-1-iodobenzene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
Procedure:
-
To a dry, inert-atmosphere flask, add 2-fluoro-1-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous toluene and triethylamine (2.0 eq).
-
To this stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(2-Fluorophenyl)-1-ethynyl-trimethylsilane.
Quantitative Data
| Parameter | Value |
| Reactants | |
| 2-Fluoro-1-iodobenzene | 1.0 eq |
| Ethynyltrimethylsilane | 1.2 eq |
| Catalysts | |
| Pd(PPh₃)₂Cl₂ | 0.02 eq |
| CuI | 0.04 eq |
| Base | |
| Triethylamine | 2.0 eq |
| Solvent | Toluene |
| Temperature | 70 °C |
| Reaction Time | 4-8 hours (monitor by TLC/GC) |
| Typical Yield | 85-95% |
Step 2: Reduction of the Alkyne
The second step involves the reduction of the carbon-carbon triple bond of the protected alkyne to a single bond. This can be achieved through catalytic hydrogenation.
Experimental Protocol
Materials:
-
2-(2-Fluorophenyl)-1-ethynyl-trimethylsilane
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 2-(2-Fluorophenyl)-1-ethynyl-trimethylsilane (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.
-
Add 10% palladium on carbon (5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 1-Fluoro-2-(2-trimethylsilylethyl)benzene.
Quantitative Data
| Parameter | Value |
| Reactant | |
| 2-(2-Fluorophenyl)-1-ethynyl-trimethylsilane | 1.0 eq |
| Catalyst | |
| 10% Palladium on Carbon | 5-10 mol% |
| Solvent | Methanol or Ethyl Acetate |
| Reactant | Hydrogen gas (1-4 atm) |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours (monitor by TLC/GC) |
| Typical Yield | >95% |
Step 3: Synthesis of the Thiol
The final step is the conversion of the silyl-protected ethylbenzene intermediate to the target thiol. This can be achieved by first converting the intermediate to a halide followed by substitution with a sulfur nucleophile, or potentially through a more direct route. A common method involves the conversion to an alcohol, followed by conversion to a leaving group and substitution. For simplicity, a direct conversion from an activated intermediate is often preferred. Assuming a conversion to a bromide intermediate (1-bromo-2-(2-fluorophenyl)ethane), the subsequent thiolation is described.
Experimental Protocol (via Bromide Intermediate)
Materials:
-
1-Bromo-2-(2-fluorophenyl)ethane (assumed intermediate)
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve 1-bromo-2-(2-fluorophenyl)ethane (1.0 eq) in ethanol.
-
Add thiourea (1.1 eq) and reflux the mixture.
-
Monitor the formation of the isothiouronium salt by TLC.
-
After the reaction is complete, add a solution of sodium hydroxide (2.5 eq in water) to the mixture and continue to reflux to hydrolyze the salt.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Quantitative Data
| Parameter | Value |
| Reactants | |
| 1-Bromo-2-(2-fluorophenyl)ethane | 1.0 eq |
| Thiourea | 1.1 eq |
| Base for Hydrolysis | |
| Sodium Hydroxide | 2.5 eq |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours (thiouronium salt formation) |
| 1-2 hours (hydrolysis) | |
| Typical Yield | 70-85% |
Experimental Workflow Visualization
Caption: High-level experimental workflow for the synthesis of this compound.
This guide provides a foundational understanding of a synthetic route to this compound. Researchers should note that reaction conditions may require optimization based on laboratory-specific equipment and reagent purity. Standard safety precautions should be followed when handling all chemicals.
An In-depth Technical Guide to the Synthesis of 2-Fluorobenzeneethanethiol via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of 2-Fluorobenzeneethanethiol. The described methodology is based on a two-step nucleophilic substitution pathway, commencing with the readily available starting material, 2-(2-fluorophenyl)ethanol. This process involves the conversion of the alcohol to a tosylate intermediate, which is subsequently transformed into the desired thiol. This guide offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate the successful execution of this synthesis in a laboratory setting.
Synthetic Strategy: A Two-Step Nucleophilic Substitution Approach
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the activation of the primary alcohol group of 2-(2-fluorophenyl)ethanol by converting it into a p-toluenesulfonate (tosylate) ester. Tosylates are excellent leaving groups, rendering the adjacent carbon atom susceptible to nucleophilic attack.
The second step is a nucleophilic substitution reaction where the tosylate group is displaced by a sulfur nucleophile. For this purpose, thiourea is employed as a safe and effective source of sulfur. The reaction proceeds through an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the final product, this compound.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of thiols from alcohols via tosylate intermediates. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Synthesis of 2-(2-Fluorophenyl)ethyl Tosylate
This procedure details the conversion of 2-(2-fluorophenyl)ethanol to its corresponding tosylate ester.
Materials:
-
2-(2-Fluorophenyl)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-fluorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 equivalents) to the stirred solution.
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-fluorophenyl)ethyl tosylate.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Figure 2: Experimental workflow for the synthesis of 2-(2-Fluorophenyl)ethyl Tosylate.
Step 2: Synthesis of this compound
This procedure outlines the conversion of the tosylate intermediate to the final thiol product.
Materials:
-
2-(2-Fluorophenyl)ethyl tosylate
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(2-fluorophenyl)ethyl tosylate (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reflux the mixture for 4-6 hours. Monitor the formation of the isothiouronium salt intermediate by TLC.
-
After cooling to room temperature, add a solution of sodium hydroxide (3 equivalents) in water to the reaction mixture.
-
Reflux the resulting mixture for an additional 2-3 hours to effect hydrolysis of the isothiouronium salt.
-
Cool the reaction mixture to room temperature and then acidify to a pH of approximately 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Figure 3: Experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound. The yields are based on analogous reactions reported in the literature and serve as a benchmark for this synthetic sequence.
Table 1: Reagent Quantities for the Synthesis of 2-(2-Fluorophenyl)ethyl Tosylate
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| 2-(2-Fluorophenyl)ethanol | 140.15 | 1.0 | x | 140.15x | 126.26x | 1.11 |
| p-Toluenesulfonyl chloride | 190.65 | 1.2 | 1.2x | 228.78x | - | - |
| Pyridine | 79.10 | 1.5 | 1.5x | 118.65x | 121.07x | 0.98 |
Note: 'x' represents the starting moles of 2-(2-fluorophenyl)ethanol.
Table 2: Reagent Quantities for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mol) | Mass (g) |
| 2-(2-Fluorophenyl)ethyl Tosylate | 294.34 | 1.0 | y | 294.34y |
| Thiourea | 76.12 | 1.1 | 1.1y | 83.73y |
| Sodium Hydroxide | 40.00 | 3.0 | 3.0y | 120.00y |
Note: 'y' represents the starting moles of 2-(2-fluorophenyl)ethyl tosylate.
Table 3: Expected Yields
| Step | Product | Theoretical Yield (g) | Expected Yield (%) |
| 1 | 2-(2-Fluorophenyl)ethyl Tosylate | 294.34x | 85-95% |
| 2 | This compound | 156.23y | 70-85% |
Signaling Pathway (Reaction Mechanism)
The reaction proceeds via a well-established SN2 mechanism.
Figure 4: Reaction mechanism for the synthesis of this compound.
This in-depth guide provides the necessary information for the successful synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable compound for their scientific endeavors.
An In-depth Technical Guide to the Spectroscopic Data of 2-Fluorobenzeneethanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the predicted spectroscopic data for 2-Fluorobenzeneethanethiol, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a comprehensive analysis based on the well-established spectroscopic characteristics of its constituent functional groups: the 2-fluorophenyl group and the ethanethiol moiety. The data herein is compiled from spectral information of analogous compounds, including 2-fluorotoluene and ethanethiol, to offer a reliable predictive model of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and foundational principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.15 - 7.30 | m | 2H | Ar-H | Aromatic protons ortho and para to the ethylthio group. |
| ~ 7.00 - 7.10 | m | 2H | Ar-H | Aromatic protons meta to the ethylthio group. |
| ~ 2.95 | t | 2H | Ar-CH ₂-CH₂-SH | Methylene group adjacent to the aromatic ring. |
| ~ 2.70 | q | 2H | Ar-CH₂-CH ₂-SH | Methylene group adjacent to the thiol group. |
| ~ 1.35 | t | 1H | Ar-CH₂-CH₂-SH | Thiol proton. |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 162 (d, J ≈ 245 Hz) | C -F | Carbon directly attached to fluorine, showing a characteristic large coupling constant. |
| ~ 138 (d, J ≈ 7 Hz) | Ar-C -CH₂ | Aromatic carbon attached to the ethyl group. |
| ~ 130 (d, J ≈ 8 Hz) | Ar-C H | Aromatic methine carbon. |
| ~ 128 (d, J ≈ 3 Hz) | Ar-C H | Aromatic methine carbon. |
| ~ 124 (d, J ≈ 4 Hz) | Ar-C H | Aromatic methine carbon. |
| ~ 115 (d, J ≈ 22 Hz) | Ar-C H | Aromatic methine carbon ortho to fluorine. |
| ~ 36 | Ar-C H₂-CH₂-SH | Methylene carbon adjacent to the aromatic ring. |
| ~ 25 | Ar-CH₂-C H₂-SH | Methylene carbon adjacent to the thiol group. |
Solvent: CDCl₃. The 'd' denotes a doublet arising from coupling with ¹⁹F.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 2920 - 2980 | Medium | Aliphatic C-H stretch (asymmetric) |
| 2850 - 2890 | Medium | Aliphatic C-H stretch (symmetric) |
| 2550 - 2600 | Weak | S-H stretch (thiol) |
| ~ 1580, 1490, 1450 | Medium-Strong | Aromatic C=C ring stretches |
| ~ 1250 | Strong | C-F stretch |
| ~ 750 | Strong | Ortho-disubstituted benzene C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data for this compound
| m/z | Predicted Fragment | Notes |
| 156 | [C₈H₉FS]⁺• | Molecular ion (M⁺•) |
| 123 | [C₇H₆F]⁺ | Loss of -CH₂SH |
| 109 | [C₆H₄F]⁺ | Benzyl cation with fluorine |
| 96 | [C₆H₅S]⁺ | Thiophenol cation radical |
| 61 | [CH₂SH]⁺ | Ethanethiol fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. A 45° pulse is often used for quantitative analysis.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The total time between scans is a sum of the pulse width, acquisition time, and a recycle delay.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, the neat liquid can be analyzed. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3][4]
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-containing salt plates in the sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.
-
Ionization : Utilize Electron Ionization (EI) as the ionization method. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6][7]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Predicted Mass Spectrometry Fragmentation Pathway
This diagram illustrates the predicted fragmentation pathway of this compound under electron ionization conditions.
Caption: Predicted EI-MS fragmentation of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
Physical and chemical properties of 2-Fluorobenzeneethanethiol
Introduction
2-Fluorobenzeneethanethiol is an organosulfur compound featuring a 2-fluorophenyl group attached to an ethanethiol moiety. The presence of the fluorine atom is anticipated to modulate the electronic properties of the aromatic ring and influence the reactivity of the thiol group. This document provides a summary of the predicted physical and chemical properties of this compound, a plausible synthetic route, and expected chemical reactivity, drawing parallels from closely related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physical Properties
Quantitative physical property data for this compound is not available. The following table summarizes the physical properties of analogous compounds to provide an estimation.
| Property | 2-Phenylethanethiol[1][2] | 2,4-Difluorobenzenethiol | (2-Fluorophenyl)methanethiol |
| CAS Number | 4410-99-5[2] | 1996-44-7 | 72364-46-6 |
| Molecular Formula | C₈H₁₀S | C₆H₄F₂S | C₇H₇FS |
| Molecular Weight | 138.23 g/mol | 146.16 g/mol | 142.19 g/mol |
| Boiling Point | 217-218 °C (lit.)[2] | 59 °C / 20 mmHg (lit.) | Not Available |
| Density | 1.032 g/mL at 25 °C (lit.)[2] | 1.29 g/mL at 25 °C (lit.) | Not Available |
| Refractive Index | n20/D 1.560 (lit.)[2] | n20/D 1.5235 (lit.) | Not Available |
| Solubility | Insoluble in water, soluble in ethanol.[1] | Not Available | Not Available |
Chemical Properties
The chemical reactivity of this compound is dictated by the interplay of the nucleophilic thiol group and the fluorinated aromatic ring.
Reactivity of the Thiol Group
The thiol group is expected to undergo reactions typical for aliphatic thiols, including:
-
Oxidation: Mild oxidation is expected to yield the corresponding disulfide, while stronger oxidizing agents will lead to the sulfonic acid.
-
Alkylation: The thiol can be readily S-alkylated using alkyl halides in the presence of a base to form thioethers.
-
Addition Reactions: As a nucleophile, the thiol can participate in addition reactions to electrophilic double and triple bonds.[3]
-
Thioacetal Formation: Reaction with aldehydes and ketones will likely form thioacetals.
Reactivity of the Fluorinated Aromatic Ring
The fluorine atom on the benzene ring is an ortho, para-directing deactivator for electrophilic aromatic substitution, due to its strong inductive electron-withdrawing effect and weaker resonance electron-donating effect. Nucleophilic aromatic substitution may be possible under certain conditions, with the fluorine atom potentially acting as a leaving group.
Experimental Protocols
Proposed Synthesis of this compound
A plausible and common method for the synthesis of arylethanethiols involves the reaction of the corresponding phenethyl halide with a sulfur nucleophile.[3][4] The following is a representative protocol adapted from the synthesis of 2-phenylethanethiol.[4]
Reaction:
2-(2-Fluorophenyl)ethyl bromide + Thiourea → S-(2-(2-Fluorophenyl)ethyl)isothiouronium bromide S-(2-(2-Fluorophenyl)ethyl)isothiouronium bromide + NaOH → this compound
Materials:
-
2-(2-Fluorophenyl)ethyl bromide
-
Thiourea
-
95% Ethanol
-
5 M Sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas
Procedure:
-
Formation of the Isothiouronium Salt: In a round-bottomed flask equipped with a reflux condenser, combine 1.0 mole of 2-(2-fluorophenyl)ethyl bromide and 1.1 moles of thiourea in 50 mL of 95% ethanol.
-
Reflux the mixture for 6 hours.
-
Upon cooling, the S-(2-(2-fluorophenyl)ethyl)isothiouronium bromide salt is expected to crystallize.
-
Filter the salt and wash with a small amount of cold ethanol.
-
Hydrolysis to the Thiol: In a two-necked flask equipped for reflux and with a nitrogen inlet, add the S-(2-(2-fluorophenyl)ethyl)isothiouronium bromide salt.
-
Add 300 mL of 5 M sodium hydroxide solution.
-
Reflux the mixture for 2 hours under a slow stream of nitrogen.
-
Cool the reaction mixture to room temperature.
-
Work-up: Carefully acidify the cooled reaction mixture with 2 M hydrochloric acid until the solution is acidic to litmus paper.
-
The this compound will separate as an oily layer.
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The crude product can be purified by vacuum distillation.
Visualizations
References
Technical Guide: Solubility Profiling of 2-Fluorobenzeneethanethiol in Organic Solvents
Executive Summary
Theoretical Solubility Profile
2-Fluorobenzeneethanethiol is a molecule featuring a polar thiol (-SH) group and a largely nonpolar fluorinated aromatic ring. This amphiphilic nature dictates its solubility behavior according to the principle of "like dissolves like."
-
High Solubility Expected In:
-
Aromatic Solvents: Toluene, Benzene, Xylenes. The benzene ring of the solute will have strong affinity for similar aromatic solvents.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform. These solvents are of intermediate polarity and are excellent general solvents for many organic compounds.
-
Ethers: Diethyl ether, Tetrahydrofuran (THF). The ether oxygen can act as a hydrogen bond acceptor for the thiol proton, while the alkyl groups solvate the aromatic ring.
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO). These solvents can solvate both the polar and nonpolar regions of the molecule effectively.
-
-
Moderate to Low Solubility Expected In:
-
Alcohols: Methanol, Ethanol. While the thiol group can hydrogen bond with alcohols, the bulky, nonpolar fluorobenzene ring may limit extensive solvation.
-
Nonpolar Aliphatic Solvents: Hexane, Heptane, Cyclohexane. The polarity of the thiol group will likely reduce solubility in these highly nonpolar solvents.
-
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility values for this compound in various organic solvents have not been published in readily accessible literature. The experimental protocol provided in Section 4.0 is designed to enable researchers to generate this critical data. Upon determination, data should be recorded in a structured format as shown below.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Classification | Molarity (mol/L) | Grams/Liter (g/L) |
|---|---|---|---|
| Toluene | Aromatic | Data to be determined | Data to be determined |
| Dichloromethane | Chlorinated | Data to be determined | Data to be determined |
| Tetrahydrofuran | Ether | Data to be determined | Data to be determined |
| Acetone | Ketone | Data to be determined | Data to be determined |
| Ethyl Acetate | Ester | Data to be determined | Data to be determined |
| Methanol | Alcohol | Data to be determined | Data to be determined |
| n-Hexane | Aliphatic | Data to be determined | Data to be determined |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The saturation shake-flask method is the gold-standard for determining thermodynamic solubility.[1][2] This protocol is adapted for the analysis of this compound.
4.1 Materials and Reagents
-
This compound (>98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge capable of handling solvent vials
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument.
4.2 Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. A general starting point is to add approximately 10-20 mg of the compound into each vial.[1]
-
Solvent Addition: Add a known volume (e.g., 2-5 mL) of the desired organic solvent to each vial. The key is to ensure undissolved solid remains visible, confirming that a saturated solution will be formed.[2]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with some systems requiring up to 72 hours.[1][3] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow solid particles to settle.[1] To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[1]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (see Section 4.3) to determine the concentration of this compound.
4.3 Analytical Quantification
Due to the presence of the aromatic ring, HPLC with UV detection is a highly suitable method for quantification.
-
Method: Reversed-Phase HPLC (RP-HPLC)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water.
-
Detection: UV spectrophotometer, monitoring at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 254 nm).
-
Calibration: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest. Generate a calibration curve by plotting absorbance vs. concentration. The concentration of the unknown sample is determined by interpolation from this curve.
For solvents that interfere with UV detection, Gas Chromatography (GC) with a Flame Ionization Detector (FID) may be an appropriate alternative.
Visualized Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
References
Navigating the Stability and Storage of 2-Fluorobenzeneethanethiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The handling and storage of reactive chemical compounds are critical for ensuring experimental reproducibility, safety, and the integrity of research outcomes. This technical guide provides a comprehensive overview of the stability and storage conditions for 2-Fluorobenzeneethanethiol, a thiol derivative of interest in various research and development applications. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from analogous compounds, primarily other thiophenol derivatives and ethanethiols, to provide a robust framework for its handling.
Core Stability Profile
Thiols are known for their susceptibility to oxidation, a primary degradation pathway. The sulfur atom in the thiol group (-SH) can be readily oxidized, especially in the presence of air (oxygen), to form a disulfide bond (S-S), linking two molecules of the thiol. This dimerization can be further oxidized to various sulfur oxides. The presence of a fluorine atom on the benzene ring may influence the reactivity of the thiol group, but the fundamental susceptibility to oxidation remains.
Recommended Storage Conditions
Proper storage is paramount to minimize degradation and maintain the purity of this compound. The following table summarizes the recommended storage conditions based on data from similar thiol compounds.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential degradation reactions, including oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | To minimize contact with oxygen and prevent oxidation to the corresponding disulfide. |
| Container | Tightly sealed, opaque glass container | To prevent exposure to air and light, which can catalyze degradation. |
| Location | Cool, dry, well-ventilated area | To ensure a stable storage environment and mitigate risks associated with flammable materials. |
Incompatible Materials and Handling Precautions
To prevent hazardous reactions and maintain the stability of this compound, it is crucial to avoid contact with the following materials:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions, causing rapid degradation of the thiol.
-
Strong Bases: Can deprotonate the thiol group, increasing its nucleophilicity and reactivity.
-
Strong Acids: May catalyze other unwanted reactions.
Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
Logical Workflow for Stability Assessment
A systematic approach is necessary to determine the specific stability profile of this compound. The following workflow outlines the key steps in such an assessment.
Caption: A logical workflow for conducting a comprehensive stability study of this compound.
Potential Degradation Pathway
The primary degradation pathway for this compound is anticipated to be oxidation. The following diagram illustrates this process.
Caption: The likely oxidative degradation pathway of this compound to its disulfide and further oxidation products.
Experimental Protocols for Stability Assessment
A robust stability-indicating method is crucial for accurately determining the shelf-life and degradation profile of this compound.
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and detect the formation of non-volatile degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical gradient might start from 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).
-
Sample Preparation: Dissolve a known concentration of the thiol in the initial mobile phase composition.
-
Procedure:
-
Equilibrate the column with the initial mobile phase.
-
Inject a known volume of the sample.
-
Run the gradient program.
-
Monitor the chromatogram for the main peak of this compound and any new peaks corresponding to degradation products.
-
Calculate the purity by peak area percentage.
-
2. Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify volatile degradation products, such as the disulfide.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all components.
-
Injection: Split or splitless injection of the sample dissolved in a volatile solvent (e.g., dichloromethane).
-
MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Procedure:
-
Inject the sample into the GC.
-
Run the temperature program.
-
Analyze the resulting mass spectra of the separated peaks to identify the structures of the degradation products by comparing them to mass spectral libraries or by interpreting the fragmentation patterns.
-
Disclaimer: The information provided in this guide is based on the chemical properties of analogous thiol compounds. It is strongly recommended that specific stability studies be conducted on this compound to establish its precise stability profile and optimal storage conditions for your specific application.
Health and Safety Information for 2-Fluorobenzeneethanethiol: A Technical Guide
Hazard Identification and Classification
Due to the lack of specific data for 2-Fluorobenzeneethanethiol, a definitive hazard classification cannot be provided. However, based on analogous compounds, it is prudent to treat this chemical as hazardous. Related compounds exhibit properties such as being flammable liquids and vapors, toxic if swallowed, in contact with skin, or inhaled, and causing serious eye and skin irritation.[1] Many organosulfur compounds also possess a strong, unpleasant odor, often described as a stench.[1]
Precautionary Approach: Until empirical data is available, this compound should be handled as a substance with the potential for high toxicity and flammability.
Physical and Chemical Properties
Quantitative physical and chemical data for this compound are not available. The table below presents data for a related compound, 2-Amino-4-fluorobenzenethiol, to provide an estimation of properties.
| Property | Value (for 2-Amino-4-fluorobenzenethiol) |
| Boiling Point | 236.9±20.0 °C (Predicted)[2] |
| Density | 1.319±0.06 g/cm³ (Predicted)[2] |
| pKa | 7.39±0.11 (Predicted)[2] |
Handling and Storage
Safe handling and storage are critical to minimize exposure and risk. The following protocols are recommended based on best practices for handling hazardous thiols and flammable liquids.
Safe Handling
-
Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield to prevent skin and eye contact.[4]
-
Hygiene: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[4] Ground and bond containers and receiving equipment to prevent static discharge.
Storage
-
Container: Store in original, tightly sealed containers.[3]
-
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[3][5]
-
Inert Atmosphere: For air-sensitive compounds, storage under an inert atmosphere (e.g., nitrogen) is recommended.[1]
Emergency Procedures
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[1] Water spray may be used to cool closed containers.[1]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1] Containers may explode when heated.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[4]
Experimental Protocols
Detailed experimental protocols for the safety and toxicology of this compound are not available. The following are general, hypothetical workflows for assessing key toxicological endpoints, which would be necessary to establish a comprehensive safety profile.
Logical Workflow for Safety Assessment
Caption: Logical workflow for assessing the health and safety of a novel chemical.
Signaling Pathway for Cellular Toxicity (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway for cellular toxicity that could be investigated for this compound, focusing on oxidative stress and apoptosis.
References
Navigating the Procurement of 2-Fluorobenzeneethanethiol: A Technical Guide for Researchers
Summary of Commercial Availability
Extensive searches of chemical supplier databases and catalogs did not yield any direct, off-the-shelf commercial sources for 2-Fluorobenzeneethanethiol, also known as 2-(2-Fluorophenyl)ethanethiol. This suggests that the compound is either novel, highly specialized, or not in high demand, and therefore, is not routinely synthesized and stocked by chemical vendors. The primary route for obtaining this specific molecule is through custom chemical synthesis services.
Custom Synthesis Providers
For researchers requiring this compound, engaging a company that specializes in custom synthesis is the most viable approach. These organizations have the expertise and infrastructure to perform multi-step syntheses of compounds not available in the commercial market. When selecting a custom synthesis partner, it is important to consider their track record, technical capabilities, communication, and project management processes.
Several companies offer custom and contract chemistry services, including:
-
Cayman Chemical: Provides contract services for custom chemical synthesis and analysis, catering to the biochemical and pharmaceutical research communities.[1]
-
Senn Chemicals: Specializes in the custom manufacturing of small molecules, peptides, and amino acid derivatives, with cGMP and FDA-inspected facilities.[2]
-
Fluorochem: Offers custom synthesis of a wide range of chemical products, including small molecules and complex organic compounds.[3]
-
GL CHEMTEC: Provides integrated solutions combining small molecule chemistry with polymer design, offering in-house custom synthesis.[4]
-
Catalyst Growth Partners: Offers contract development and manufacturing services with expertise in various reaction chemistries and access to a global supply chain.[5]
Logical Workflow for Custom Chemical Procurement
The process of acquiring a custom-synthesized chemical involves several key stages, from initial inquiry to final product delivery. The following diagram illustrates a typical workflow for procuring a compound like this compound.
Caption: Workflow for procuring a custom-synthesized chemical.
Commercially Available Related Compounds
For preliminary studies, analytical method development, or as potential precursors for the synthesis of this compound, researchers may consider commercially available, structurally related compounds. The following table summarizes key data for some of these molecules.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 2-Phenylethanethiol | 4410-99-5 | C₈H₁₀S | 138.23 | Non-fluorinated analog of the target compound.[6] |
| Ethanethiol | 75-08-1 | C₂H₆S | 62.13 | Basic building block.[7] |
| 2-(Perfluorohexyl)ethanethiol | 34451-26-8 | C₈H₅F₁₃S | 380.17 | Highly fluorinated ethanethiol derivative.[8] |
| 2,2,2-Trifluoroethanethiol | 1544-53-2 | C₂H₃F₃S | 116.11 | Trifluoro-substituted ethanethiol.[9] |
| (2-Bromoethyl)benzene | 103-63-9 | C₈H₉Br | 185.06 | A potential precursor for the synthesis of the target compound. |
Experimental Protocols
As this compound is not a stock item, there are no standardized experimental protocols from commercial suppliers. The synthesis would be a custom project, and the chosen synthesis partner would develop a proprietary route. A plausible synthetic approach could involve the reaction of a suitable precursor, such as 2-fluoro-1-(2-bromoethyl)benzene, with a thiolating agent. The development of a specific protocol would be part of the custom synthesis service. Researchers interested in the synthesis of related radiolabeled compounds can refer to literature on the preparation of molecules like O-(2′-[18F]fluoroethyl)-L-tyrosine, which involves the use of reagents like 2-[18F]fluoroethyl bromide.[10]
Conclusion
While this compound is not commercially available off-the-shelf, this guide provides a clear path for its acquisition through custom synthesis. By engaging with a reputable custom synthesis provider, researchers can obtain this and other non-catalogued compounds, enabling the advancement of their scientific and drug discovery endeavors. For initial research phases, the use of commercially available, structurally related compounds can be a valuable strategy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sennchem.com [sennchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. glchemtec.ca [glchemtec.ca]
- 5. Custom Synthesis and Contract Manufacturing - Catalyst Growth Partners [catalystgp.net]
- 6. 2-苯乙硫醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Ethanethiol - Wikipedia [en.wikipedia.org]
- 8. 2-(Perfluorohexyl)ethanethiol | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
The Formation of 2-Fluorobenzeneethanethiol: A Detailed Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Fluorobenzeneethanethiol, a molecule of interest in medicinal chemistry and materials science. While a direct, single-pot synthesis is not readily found in surveyed literature, a robust and logical multi-step reaction mechanism can be proposed based on fundamental principles of organic chemistry. This document outlines the theoretical reaction mechanism, provides detailed experimental protocols for analogous transformations, and presents key data in a structured format.
Proposed Synthetic Pathway
The formation of this compound can be envisioned through a three-step sequence starting from the readily available precursor, 2'-fluoroacetophenone. This pathway involves:
-
Reduction of the ketone to form 2-fluorophenylethanol.
-
Activation of the alcohol by conversion to a sulfonate ester (tosylate), a good leaving group.
-
Nucleophilic substitution with a thiolating agent to introduce the desired ethanethiol functionality.
The overall transformation is depicted in the workflow below:
Caption: Proposed synthetic workflow for this compound.
Step 1: Reduction of 2'-Fluoroacetophenone
The initial step involves the reduction of the carbonyl group of 2'-fluoroacetophenone to a hydroxyl group, yielding 2-fluorophenylethanol. A common and effective reagent for this transformation is sodium borohydride (NaBH₄) in a protic solvent such as methanol (MeOH) or ethanol (EtOH).
Reaction Mechanism
The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent to afford the alcohol.
Caption: Mechanism of ketone reduction.
Experimental Protocol (Analogous)
-
Materials: 2'-Fluoroacetophenone, Sodium Borohydride, Methanol, Dichloromethane, 1M HCl, Saturated NaCl solution, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve 2'-fluoroacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-fluorophenylethanol.
-
Purify the product by flash column chromatography if necessary.
-
| Parameter | Value |
| Reactant Ratio | 1 : 1.5 |
| Temperature | 0 °C to RT |
| Reaction Time | 2-3 hours |
| Typical Yield | >95% |
Step 2: Tosylation of 2-Fluorophenylethanol
The hydroxyl group of 2-fluorophenylethanol is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it is converted to a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.
Reaction Mechanism
The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. Pyridine acts as a base to deprotonate the resulting oxonium ion and neutralize the HCl byproduct, driving the reaction to completion.
Caption: Mechanism of alcohol tosylation.
Experimental Protocol (Analogous)
-
Materials: 2-Fluorophenylethanol, p-Toluenesulfonyl Chloride, Pyridine, Dichloromethane, 1M HCl, Saturated NaHCO₃ solution, Saturated NaCl solution, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve 2-fluorophenylethanol (1.0 eq) in pyridine (or dichloromethane with pyridine as a base) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 2-fluorophenethyl tosylate can be purified by recrystallization or column chromatography.
-
| Parameter | Value |
| Reactant Ratio | 1 : 1.2 |
| Temperature | 0 °C to RT |
| Reaction Time | 12-18 hours |
| Typical Yield | 80-90% |
Step 3: Thiolation of 2-Fluorophenethyl Tosylate
The final step is the introduction of the thiol group via a nucleophilic substitution reaction. The tosylate is an excellent leaving group, and it can be displaced by a sulfur nucleophile. A common method involves the use of thiourea, which forms a stable isothiouronium salt intermediate, followed by basic hydrolysis to yield the thiol.
Reaction Mechanism
This is a classic Sₙ2 reaction. The sulfur atom of thiourea acts as the nucleophile, attacking the carbon atom bearing the tosylate group and displacing it. The resulting isothiouronium salt is then hydrolyzed under basic conditions. The hydroxide ion attacks the carbon of the C=N bond, leading to the release of the thiol as a thiolate anion, which is subsequently protonated upon workup.
Caption: Mechanism of thiolation via isothiouronium salt.
Experimental Protocol (Analogous)
-
Materials: 2-Fluorophenethyl Tosylate, Thiourea, Ethanol, Sodium Hydroxide, 1M HCl, Diethyl Ether, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve 2-fluorophenethyl tosylate (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask and heat the mixture to reflux for 3-4 hours.
-
Monitor the formation of the isothiouronium salt by TLC.
-
After cooling to room temperature, add a solution of sodium hydroxide (3.0 eq) in water.
-
Heat the mixture to reflux for an additional 2-3 hours to effect hydrolysis.
-
Cool the reaction mixture to room temperature and acidify with 1M HCl to a pH of ~2-3.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (thiols can be volatile).
-
Purify the crude this compound by distillation under reduced pressure or by column chromatography.
-
| Parameter | Value |
| Reactant Ratio (Thiourea) | 1 : 1.1 |
| Reactant Ratio (NaOH) | 1 : 3.0 |
| Temperature (Salt) | Reflux |
| Reaction Time (Salt) | 3-4 hours |
| Temperature (Hydrolysis) | Reflux |
| Reaction Time (Hydrolysis) | 2-3 hours |
| Typical Yield | 60-80% |
Summary of Quantitative Data
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Reduction | NaBH₄, MeOH | >95% |
| 2 | Tosylation | TsCl, Pyridine | 80-90% |
| 3 | Thiolation | Thiourea, NaOH | 60-80% |
Disclaimer: The provided experimental protocols are based on analogous transformations and should be adapted and optimized for the specific synthesis of this compound. All reactions should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Purity analysis of commercially available 2-Fluorobenzeneethanethiol
An In-depth Technical Guide to the Purity Analysis of Commercially Available 2-Fluorobenzeneethanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organosulfur compound of interest in synthetic chemistry and drug discovery due to the presence of both a reactive thiol group and a fluorinated aromatic ring. The thiol moiety allows for a variety of chemical transformations, including nucleophilic substitution, addition to electrophiles, and the formation of disulfides. The fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which is of particular interest in the development of novel therapeutic agents.
Given its potential applications, ensuring the purity of commercially available this compound is of paramount importance. Impurities can arise from the synthetic route, degradation, or improper storage and can interfere with downstream applications, leading to irreproducible results and potential safety concerns. This technical guide provides a comprehensive overview of the analytical methods for assessing the purity of this compound, including detailed experimental protocols and data presentation.
Potential Impurities
The most common synthetic route to this compound involves the reaction of a 2-fluorobenzyl halide with a hydrosulfide salt. Based on this, potential impurities may include:
-
Starting Materials: Unreacted 2-fluorobenzyl halide.
-
By-products: Bis(2-fluorophenyl)methanethiol (the corresponding disulfide), and other related sulfur compounds.
-
Solvent Residues: Residual solvents from the synthesis and purification process.
Data Presentation
The following tables summarize representative quantitative data for the purity analysis of a typical batch of commercially available this compound.
Table 1: Representative Purity and Physical Properties
| Parameter | Specification | Result | Method |
| Appearance | Clear, colorless to pale yellow liquid | Conforms | Visual Inspection |
| Purity (Assay) | ≥ 98.0% | 99.2% | GC-FID |
| Refractive Index (at 20°C) | 1.550 - 1.560 | 1.555 | Refractometry |
| Identity | Conforms to structure | Conforms | GC-MS, ¹H NMR |
Table 2: Illustrative Impurity Profile
| Impurity | Retention Time (GC) | Concentration (%) | Method |
| Toluene | 4.2 min | 0.05% | GC-MS |
| 2-Fluorobenzyl chloride | 8.9 min | 0.15% | GC-MS |
| Bis(2-fluorophenyl)methanethiol | 15.2 min | 0.5% | GC-MS |
| Unknown Impurity 1 | 16.1 min | 0.1% | GC-MS |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assay
This method is used for the quantitative determination of the purity of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/Splitless
-
Carrier Gas: Helium
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Detector Temperature: 300°C
-
Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This method is used to identify potential impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Column and conditions as per the GC-FID method.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 35 - 550 amu
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC-UV) for Orthogonal Purity Assessment
HPLC provides an alternative method for purity determination, which is particularly useful for non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water gradient
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 50% B
-
22-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for GC-FID Purity Assay.
Caption: Workflow for GC-MS Impurity Identification.
Caption: Workflow for HPLC-UV Purity Assessment.
Methodological & Application
Application Notes and Protocols for 2-Fluorobenzeneethanethiol in Self-Assembled Monolayers (SAMs)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and protocols for the use of 2-Fluorobenzeneethanethiol in the formation of self-assembled monolayers (SAMs). While specific data for this compound is not extensively available in the current literature, this guide extrapolates from well-documented procedures for structurally similar aromatic and fluorinated thiols to provide a robust framework for its application. The protocols herein cover the preparation, characterization, and potential applications of SAMs formed from this compound, with a focus on techniques relevant to researchers in materials science, biosensing, and drug development.
Introduction to this compound SAMs
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously by the adsorption of a surfactant onto a solid surface. Thiol-based SAMs on gold substrates are a widely studied system due to their stability and ease of preparation. This compound, an aromatic thiol, is expected to form a stable SAM on gold surfaces through the strong affinity of the sulfur headgroup to the gold. The fluorinated benzene tail group will dictate the surface properties of the resulting monolayer, such as hydrophobicity and its potential for molecular interactions.
The introduction of a fluorine atom onto the benzene ring is anticipated to modulate the electronic properties and intermolecular interactions within the SAM, offering a unique surface chemistry. These characteristics make SAMs of this compound potentially valuable for applications in:
-
Biosensors: Creating well-defined surfaces for the specific immobilization of biomolecules.
-
Drug Delivery: Functionalizing nanoparticles or surfaces to control drug loading and release.
-
Anti-fouling Surfaces: Leveraging the properties of fluorinated compounds to resist non-specific protein adsorption.
-
Nanolithography: Creating patterned surfaces for the fabrication of nanoelectronic devices.[1]
Experimental Protocols
This section details the protocols for the formation and characterization of SAMs using this compound.
2.1. Materials and Reagents
-
This compound
-
Gold-coated substrates (e.g., glass slides, silicon wafers)
-
Absolute Ethanol (200 proof)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Glassware (beakers, petri dishes)
-
Tweezers
2.2. Protocol for SAM Formation
This protocol is a general procedure for forming thiol SAMs on a gold surface.
-
Substrate Cleaning:
-
Immerse the gold-coated substrates in Piranha solution for 10-15 minutes to remove organic contaminants.
-
Thoroughly rinse the substrates with DI water and then with absolute ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of the thiol in 10 mL of ethanol.
-
-
SAM Assembly:
-
Immerse the clean, dry gold substrates into the thiol solution.
-
Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the SAM-coated substrates under a stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, preferably under a nitrogen atmosphere, to prevent contamination and degradation.
-
2.3. Workflow for SAM Formation
Figure 1. Workflow for the formation of a this compound SAM on a gold substrate.
Characterization of SAMs
The quality and properties of the formed SAMs should be assessed using various surface-sensitive techniques.
3.1. Contact Angle Goniometry
This technique measures the hydrophobicity of the SAM surface. For a fluorinated aromatic thiol SAM, a high water contact angle is expected.
-
Protocol:
-
Place a droplet of DI water (typically 1-5 µL) onto the SAM surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet.
-
Take measurements at multiple spots on the surface to ensure uniformity.
-
3.2. X-ray Photoelectron Spectroscopy (XPS)
XPS provides information about the elemental composition and chemical states of the atoms on the surface.
-
Expected XPS Data:
-
Au 4f: Peaks corresponding to the gold substrate.
-
S 2p: A peak around 162 eV indicates the formation of a gold-thiolate bond. The absence of a peak around 164 eV confirms that most of the thiol is bound to the surface.[2]
-
C 1s: Peaks corresponding to the carbon atoms in the benzene ring and the ethyl chain.
-
F 1s: A peak confirming the presence of fluorine on the surface.
-
3.3. Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS)
PM-IRRAS is used to study the orientation and packing of the molecules within the SAM.
-
Protocol:
-
Acquire a background spectrum from a clean gold substrate.
-
Acquire the spectrum of the SAM-coated substrate.
-
The resulting spectrum will show vibrational modes of the molecules in the SAM, providing insights into their chemical structure and orientation.
-
3.4. Characterization Workflow
Figure 2. Workflow for the characterization of a this compound SAM.
Expected Quantitative Data
The following table summarizes expected quantitative data for SAMs formed from aromatic and fluorinated thiols, which can serve as a reference for what to expect from this compound SAMs.
| Parameter | Aromatic Thiol SAMs (e.g., Biphenylthiol) | Fluorinated Alkanethiol SAMs | Expected Range for this compound SAMs |
| Water Contact Angle | ~70-80° | ~110-120° | 80-110° |
| XPS S 2p Binding Energy | ~162 eV | ~162 eV | ~162 eV[2] |
| XPS F 1s Binding Energy | N/A | ~689 eV | ~688-690 eV |
| SAM Thickness (Ellipsometry) | ~10-15 Å | Varies with chain length | ~10-15 Å |
Note: The actual values for this compound may vary depending on the experimental conditions and the purity of the reagents.
Signaling Pathways and Applications in Drug Development
While direct signaling pathway interactions are not intrinsic to the SAM itself, the functionalized surface can be used to study such pathways. For instance, a this compound SAM could be further modified to immobilize specific ligands or antibodies.
5.1. Logical Relationship for Biosensor Application
Figure 3. Logical relationship for the application of a functionalized SAM in biosensing.
In drug development, SAMs can be used to create model cell membranes or to control the surface properties of drug delivery vehicles. The fluorinated surface of a this compound SAM could be investigated for its ability to modulate protein adsorption and cellular adhesion, which are critical factors in the biocompatibility and efficacy of drug delivery systems.
Conclusion
While direct experimental data for this compound in SAMs is limited, the protocols and expected data presented here provide a solid foundation for researchers to begin working with this molecule. The unique properties of the fluorinated aromatic surface are expected to offer new possibilities in the fields of biosensing, drug development, and materials science. It is recommended that researchers thoroughly characterize the formed SAMs to understand their specific properties.
References
Application of 2-Fluorobenzeneethanethiol in Surface Functionalization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Fluorobenzeneethanethiol in the functionalization of surfaces, particularly gold surfaces, to form self-assembled monolayers (SAMs). These SAMs can be used to alter the surface properties of materials, which is of significant interest in fields such as biosensor development, drug delivery, and materials science.
Introduction
This compound is an organosulfur compound that can form highly ordered, self-assembled monolayers on noble metal surfaces, most notably gold. The thiol group (-SH) has a strong affinity for gold, leading to the formation of a stable gold-thiolate bond. The fluorinated aromatic headgroup allows for the precise tuning of surface properties such as wettability, protein adsorption, and electronic characteristics. The introduction of a fluorine atom can significantly alter the dipole moment at the surface, providing a powerful tool for controlling interfacial phenomena.
Key Applications
-
Control of Surface Wettability: The fluorinated aromatic ring of this compound can be used to create surfaces with specific hydrophobic or hydrophilic properties.
-
Biomolecule Immobilization: Functionalized surfaces can serve as platforms for the covalent attachment of proteins, DNA, and other biomolecules for applications in biosensors and diagnostics.
-
Corrosion Inhibition: The dense, well-ordered monolayer can act as a protective barrier against corrosive agents.
-
Molecular Electronics: The defined orientation and electronic properties of the SAM can be utilized in the fabrication of molecular electronic devices.
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayers on Gold Surfaces
This protocol describes the standard procedure for the formation of a this compound SAM on a gold-coated substrate from a solution phase.
Materials:
-
This compound
-
Ethanol (absolute, ACS grade or higher)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean glassware
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes to remove any organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse the substrates thoroughly with deionized water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of the thiol in 10 mL of ethanol in a clean glass vial.
-
Sonicate the solution for 5 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the 1 mM thiol solution.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrates from the thiol solution.
-
Rinse the functionalized substrates thoroughly with copious amounts of fresh ethanol to remove any non-covalently bound molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the functionalized substrates in a clean, dry environment, such as a desiccator, until further use.
-
Workflow for SAM Formation:
Characterization Data (Analogous Systems)
Table 1: Representative Contact Angle Measurements
The wettability of a surface is commonly assessed by measuring the contact angle of a liquid droplet on the surface.
| Thiol Compound (on Gold) | Water Contact Angle (Advancing) | Hexadecane Contact Angle (Advancing) |
| 4-Fluorobenzenethiol | ~ 70° - 80° | ~ 20° - 30° |
| Benzenethiol | ~ 75° - 85° | ~ 25° - 35° |
| 1-Dodecanethiol (C12) | ~ 110° - 115° | < 10° |
Table 2: Typical Ellipsometric Thickness of SAMs
Ellipsometry is used to measure the thickness of the thin organic monolayer.
| Thiol Compound | Expected Thickness (Å) |
| 4-Fluorobenzenethiol | ~ 7 - 10 Å |
| Benzenethiol | ~ 6 - 9 Å |
| 1-Dodecanethiol (C12) | ~ 15 - 18 Å |
Table 3: X-ray Photoelectron Spectroscopy (XPS) Data
XPS is used to determine the elemental composition and chemical states of the surface.
| Element | Binding Energy (eV) | Assignment |
| S 2p3/2 | ~ 162.0 | Gold-thiolate bond (Au-S)[1][2] |
| S 2p1/2 | ~ 163.2 | Gold-thiolate bond (Au-S)[1][2] |
| C 1s | ~ 284.5 - 285.5 | Aromatic/Aliphatic Carbon |
| F 1s | ~ 687.0 - 688.0 | C-F bond |
| Au 4f7/2 | ~ 84.0 | Gold substrate |
Signaling Pathways and Logical Relationships
The formation of a self-assembled monolayer is a spontaneous process driven by the strong interaction between the sulfur headgroup and the gold surface, followed by the ordering of the aromatic tails through intermolecular interactions.
References
Application Notes and Protocols for 2-Fluorobenzeneethanethiol in Organometallic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluorobenzeneethanethiol is a fluorinated aromatic thiol ligand that holds significant potential in the field of organometallic chemistry. The incorporation of a fluorine atom onto the benzene ring can modulate the electronic properties of the sulfur donor atom, thereby influencing the stability, reactivity, and catalytic activity of the corresponding metal complexes. The ethanethiol linker provides flexibility to the ligand, allowing it to adopt various coordination modes. These characteristics make this compound an attractive ligand for the synthesis of novel organometallic compounds with potential applications in catalysis, materials science, and medicinal chemistry.
This document provides representative protocols for the synthesis of a gold(I) complex of this compound and a hypothetical palladium(II) complex, based on established synthetic methodologies for similar thiolato ligands. It also outlines potential catalytic applications and the necessary characterization techniques.
Synthesis of a Gold(I)-2-Fluorobenzeneethanethiolate Complex
Gold(I) thiolato complexes are a well-studied class of compounds with applications ranging from medicine to materials science. The following protocol describes a typical synthesis of a phosphine-supported gold(I) complex of this compound.
Experimental Protocol: Synthesis of [Au(SC₂H₄C₆H₄F)(PPh₃)]
Materials:
-
(Tetrahydrothiophene)gold(I) chloride [AuCl(THT)]
-
This compound
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a Schlenk flask under an inert atmosphere of argon, dissolve (tetrahydrothiophene)gold(I) chloride (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous dichloromethane.
-
Stir the solution at room temperature for 30 minutes to form the [AuCl(PPh₃)] intermediate.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
To the solution of this compound, add triethylamine (1.1 eq) and stir for 10 minutes.
-
Slowly add the solution of the deprotonated thiol to the [AuCl(PPh₃)] solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride byproduct.
-
Reduce the volume of the filtrate under reduced pressure.
-
Precipitate the product by adding hexane to the concentrated dichloromethane solution.
-
Isolate the white solid product by filtration, wash with hexane, and dry under vacuum.
Expected Characterization Data
The following table summarizes the expected characterization data for the synthesized gold(I) complex, based on typical values for similar compounds.
| Analysis | Expected Results |
| Yield | 85-95% |
| Appearance | White, crystalline solid |
| ¹H NMR (CDCl₃, δ in ppm) | ~7.5-7.2 (m, PPh₃), ~7.1-6.9 (m, C₆H₄F), ~3.0 (t, -SCH₂-), ~2.8 (t, -CH₂C₆H₄F) |
| ¹⁹F NMR (CDCl₃, δ in ppm) | A single resonance in the typical range for an aryl-fluorine. |
| ³¹P NMR (CDCl₃, δ in ppm) | A single resonance, shifted downfield upon coordination to gold. |
| FT-IR (KBr, cm⁻¹) | Absence of the S-H stretching band (~2550-2600 cm⁻¹). Presence of characteristic bands for the aromatic rings and the C-F bond. Appearance of a new Au-S stretching vibration. |
| Mass Spectrometry (ESI+) | Molecular ion peak corresponding to [M+Na]⁺ or [M+K]⁺. |
Synthesis of a Palladium(II)-2-Fluorobenzeneethanethiolate Complex
Palladium complexes are widely used as catalysts in a variety of organic transformations. The following is a hypothetical protocol for the synthesis of a square planar palladium(II) complex with 2-Fluorobenzeneethanethiolate ligands.
Experimental Protocol: Synthesis of trans-[Pd(SC₂H₄C₆H₄F)₂(PPh₃)₂]
Materials:
-
trans-Dichlorobis(triphenylphosphine)palladium(II) [trans-PdCl₂(PPh₃)₂]
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (2.0 eq) in methanol.
-
Add a solution of sodium methoxide (2.0 eq) in methanol to the thiol solution and stir for 15 minutes at room temperature to form the sodium thiolate salt.
-
In a separate flask, dissolve trans-[PdCl₂(PPh₃)₂] (1.0 eq) in dichloromethane.
-
Slowly add the methanolic solution of the sodium thiolate to the palladium complex solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
The color of the solution is expected to change, indicating the formation of the product.
-
Remove the solvents under reduced pressure.
-
Redissolve the residue in a minimal amount of dichloromethane and filter to remove any insoluble byproducts (e.g., NaCl).
-
Add diethyl ether to the filtrate to precipitate the product.
-
Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Expected Characterization Data
| Analysis | Expected Results |
| Yield | 70-85% |
| Appearance | Yellow or off-white solid |
| ¹H NMR (CDCl₃, δ in ppm) | ~7.6-7.3 (m, PPh₃), ~7.0-6.8 (m, C₆H₄F), ~2.9 (t, -SCH₂-), ~2.7 (t, -CH₂C₆H₄F) |
| ¹⁹F NMR (CDCl₃, δ in ppm) | A single resonance characteristic of the fluorinated aryl group. |
| ³¹P NMR (CDCl₃, δ in ppm) | A single resonance, indicating a trans geometry of the phosphine ligands. |
| FT-IR (KBr, cm⁻¹) | Absence of the S-H stretching band. Presence of characteristic PPh₃ and fluorinated aryl bands. Appearance of a Pd-S stretching vibration in the far-IR region. |
| Elemental Analysis | Calculated and found values for C, H, and S should be in good agreement. |
Potential Applications in Catalysis
Organometallic complexes bearing thiolato ligands, particularly those of palladium, are known to be active catalysts in cross-coupling reactions. The electronic properties of the this compound ligand could influence the catalytic activity.
Hypothetical Application: Suzuki-Miyaura Cross-Coupling Reaction
The synthesized trans-[Pd(SC₂H₄C₆H₄F)₂(PPh₃)₂] could be investigated as a pre-catalyst for the Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid. The fluorine substituent may enhance the stability and activity of the catalytic species.
General Reaction Scheme:
Ar-X + Ar'-B(OH)₂ ---(Pd catalyst, Base)--> Ar-Ar'
Proposed Catalytic Cycle:
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflows
The synthesis and characterization of these organometallic complexes follow a logical workflow.
Workflow for Synthesis and Characterization:
The Role of 2-Fluorobenzeneethanethiol in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 2-Fluorobenzeneethanethiol as a capping agent in the synthesis of metal nanoparticles, particularly gold nanoparticles (AuNPs). While specific literature on this compound in this context is not abundant, its role can be extrapolated from the well-established use of aromatic thiols in nanoparticle stabilization and functionalization. The introduction of a fluorine atom onto the benzene ring is anticipated to modulate the electronic properties and hydrophobicity of the resulting nanoparticles, offering unique characteristics for applications in drug delivery, bioimaging, and catalysis. These protocols are based on established methods for synthesizing thiol-capped nanoparticles and are adapted for the specific properties of this compound.
Introduction to this compound as a Capping Agent
Capping agents are crucial in nanoparticle synthesis to control growth, prevent aggregation, and impart specific surface functionalities.[1] Thiols are a prominent class of capping agents, especially for noble metal nanoparticles like gold, due to the strong covalent bond formed between sulfur and the metal surface.[2][3] this compound, an aromatic thiol, serves as a ligand that passivates the nanoparticle surface.
The key roles of this compound in nanoparticle synthesis include:
-
Stabilization: It forms a self-assembled monolayer (SAM) on the nanoparticle surface, preventing agglomeration and ensuring colloidal stability.[4]
-
Size and Shape Control: The concentration and binding kinetics of the capping agent can influence the final size and morphology of the nanoparticles.[5]
-
Surface Functionalization: The benzene ring can be further modified, and the presence of the fluorine atom alters the hydrophobicity and electronic properties of the nanoparticle surface. This can be advantageous for specific targeting and interaction with biological systems or in catalytic applications.
Experimental Protocols
This section details the protocols for synthesizing gold nanoparticles using this compound as the capping agent. The most common method for preparing thiol-stabilized gold nanoparticles is the two-phase Brust-Schiffrin synthesis.[3]
Materials and Equipment
-
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
This compound
-
Toluene
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Tetraoctylammonium bromide (TOAB)
-
Deionized water
-
-
Equipment:
-
Magnetic stirrer
-
Separatory funnel
-
Round-bottom flask
-
Centrifuge
-
Transmission Electron Microscope (TEM)
-
Dynamic Light Scattering (DLS) instrument
-
UV-Vis Spectrophotometer
-
Synthesis of this compound-Capped Gold Nanoparticles (AuNP-S-FBn)
This protocol is adapted from the Brust-Schiffrin method.
-
Preparation of Aqueous Gold Solution: Dissolve HAuCl₄ in deionized water to a final concentration of 30 mM.
-
Phase Transfer of Gold: In a round-bottom flask, mix the aqueous HAuCl₄ solution with a solution of TOAB in toluene (50 mM). Stir vigorously until the aqueous phase becomes colorless and the organic phase turns deep orange, indicating the transfer of gold ions to the organic phase.
-
Addition of Capping Agent: To the organic phase containing the gold ions, add a solution of this compound in toluene. The molar ratio of Au to this compound can be varied to control the nanoparticle size (a common starting ratio is 1:2).
-
Reduction of Gold: While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ (0.4 M) dropwise. A color change from orange to dark brown/black will be observed, indicating the formation of gold nanoparticles.
-
Reaction Quenching and Purification: Continue stirring for at least 3 hours to ensure complete reaction. Quench the reaction by adding ethanol.
-
Isolation and Washing: Collect the precipitate by centrifugation. Wash the nanoparticles repeatedly with ethanol to remove excess thiol and phase transfer agent.
-
Final Product: Dry the purified nanoparticles under vacuum. The resulting this compound-capped gold nanoparticles can be redispersed in non-polar organic solvents like toluene or chloroform.
Data Presentation
The following tables summarize expected quantitative data for gold nanoparticles synthesized with this compound, based on typical results for thiol-capped AuNPs.
Table 1: Influence of Au:Thiol Molar Ratio on Nanoparticle Size
| Au:Thiol Molar Ratio | Average Nanoparticle Diameter (nm) (from TEM) | Size Distribution (nm) |
| 1:1 | 4.5 ± 0.8 | 3.5 - 5.5 |
| 1:2 | 3.2 ± 0.5 | 2.5 - 4.0 |
| 1:4 | 2.1 ± 0.4 | 1.5 - 2.8 |
Table 2: Characterization of this compound-Capped AuNPs (Au:Thiol Ratio 1:2)
| Characterization Technique | Parameter | Value |
| TEM | Average Core Diameter | 3.2 nm |
| DLS | Hydrodynamic Diameter | 5.8 nm |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | ~520 nm |
| Zeta Potential | Surface Charge | -25 mV |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of this compound-capped gold nanoparticles.
Logical Relationship of Capping Agent to Nanoparticle Properties
Caption: Influence of this compound on nanoparticle properties and applications.
Conclusion
This compound is a promising capping agent for the synthesis of functionalized nanoparticles. The presence of the fluorophenyl group is expected to confer unique properties to the nanoparticles, such as altered hydrophobicity and electronic character, which can be exploited in various biomedical and catalytic applications. The protocols provided herein offer a starting point for the synthesis and characterization of these novel nanomaterials. Further research is warranted to fully explore the potential of this compound-capped nanoparticles in drug development and other scientific fields.
References
- 1. Capping agents in nanoparticle synthesis: Surfactant and solvent system | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and bioconjugation of alkanethiol-stabilized gold bipyramid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 5. The effect of capping agent on morphology, surface functionalization, and bio-compatibility properties of KTiOPO4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-Ene Click Chemistry Using 2-Fluorobenzeneethanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene "click" chemistry has emerged as a powerful and versatile tool in chemical synthesis, materials science, and bioconjugation.[1][2] This reaction, involving the addition of a thiol to an alkene, is characterized by its high efficiency, rapid reaction rates, stereoselectivity, and minimal byproducts, making it an ideal "click" reaction.[1][2][3] The reaction can be initiated through either photochemical or thermal methods, providing flexibility for various applications.[4][5]
This document provides detailed application notes and protocols for thiol-ene click chemistry, specifically utilizing 2-Fluorobenzeneethanethiol. Due to the limited availability of specific experimental data for this compound, the provided protocols and quantitative data are based on reactions with the structurally similar and well-studied compound, 2-phenylethanethiol. These protocols can be adapted by researchers for use with this compound and other aromatic thiols.
Physicochemical Properties
A summary of the key physicochemical properties of the representative thiol, 2-phenylethanethiol, is provided below. These properties are essential for reaction setup and safety considerations. While the fluorine atom in this compound will influence these properties to some extent, the values for 2-phenylethanethiol serve as a useful approximation.
| Property | Value |
| Molecular Formula | C₈H₁₀S |
| Molecular Weight | 138.23 g/mol |
| Boiling Point | 217-218 °C |
| Density | 1.032 g/mL at 25 °C |
| Refractive Index | n20/D 1.560 |
| Solubility | Insoluble in water; soluble in ethanol, triacetin, and heptane. |
| Safety | Stench. Incompatible with strong bases and strong oxidizing agents. |
Thiol-Ene Reaction: Mechanism and Workflow
The thiol-ene reaction proceeds via a radical-mediated mechanism, which can be initiated by either UV light (photo-initiation) or heat (thermal initiation) in the presence of a radical initiator. The general mechanism involves the formation of a thiyl radical, which then adds across the double bond of an alkene. A subsequent chain transfer step with another thiol molecule regenerates the thiyl radical and yields the final thioether product.
Caption: General workflow for a thiol-ene click chemistry reaction.
Experimental Protocols
The following are generalized protocols for photo-initiated and thermally-initiated thiol-ene reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Photo-initiated Thiol-Ene Reaction
This protocol is suitable for reactions that are sensitive to heat or when spatial control of the reaction is desired.
Materials:
-
This compound (or 2-phenylethanethiol)
-
Alkene substrate
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
UV lamp (e.g., 365 nm)
-
Reaction vessel (e.g., quartz tube or standard glassware)
-
Stirring apparatus
Procedure:
-
In a suitable reaction vessel, dissolve the alkene substrate (1.0 equiv.) and this compound (1.2 equiv.) in the chosen anhydrous solvent. The concentration of reactants can typically range from 0.1 to 1.0 M.
-
Add the photoinitiator, DMPA (0.01-0.05 equiv.), to the reaction mixture.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Seal the reaction vessel and place it under a UV lamp.
-
Irradiate the mixture with UV light (e.g., 365 nm) at room temperature with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether.
Protocol 2: Thermally-initiated Thiol-Ene Reaction
This protocol is often simpler to set up and is suitable for less sensitive substrates.
Materials:
-
This compound (or 2-phenylethanethiol)
-
Alkene substrate
-
Thermal initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Reaction vessel with a condenser
-
Heating and stirring apparatus (e.g., heating mantle or oil bath with a stir plate)
Procedure:
-
In a reaction vessel equipped with a condenser, dissolve the alkene substrate (1.0 equiv.) and this compound (1.2 equiv.) in the chosen anhydrous solvent.
-
Add the thermal initiator, AIBN (0.05-0.1 equiv.), to the reaction mixture.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 70-80 °C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data
The following tables provide representative quantitative data for thiol-ene reactions based on literature reports for aromatic thiols. These values can be used as a starting point for optimizing reactions with this compound.
Table 1: Photo-initiated Thiol-Ene Reactions
| Alkene Substrate | Thiol:Alkene Ratio | Initiator (mol%) | Solvent | Time (h) | Yield (%) |
| 1-Octene | 1.2 : 1.0 | DMPA (2) | DCM | 1 | >95 |
| Styrene | 1.2 : 1.0 | DMPA (2) | THF | 2 | ~90 |
| N-Vinylpyrrolidone | 1.1 : 1.0 | DMPA (1) | Acetonitrile | 0.5 | >98 |
| Allyl ether | 1.5 : 1.0 | DMPA (3) | None (neat) | 0.25 | >99 |
Table 2: Thermally-initiated Thiol-Ene Reactions
| Alkene Substrate | Thiol:Alkene Ratio | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Decene | 1.2 : 1.0 | AIBN (5) | Toluene | 80 | 4 | >95 |
| Methyl acrylate | 1.1 : 1.0 | AIBN (5) | Dioxane | 70 | 6 | ~85 |
| Cyclohexene | 1.2 : 1.0 | AIBN (10) | Toluene | 80 | 8 | ~90 |
Applications in Drug Development and Bioconjugation
Thiol-ene click chemistry is a valuable tool in drug development and bioconjugation due to its biocompatibility and orthogonality.[1][6] The reaction can be performed under mild conditions, often in aqueous environments, making it suitable for modifying sensitive biomolecules such as peptides and proteins.[7]
Caption: Signaling pathway for targeted drug delivery using thiol-ene bioconjugation.
The selective reaction of a thiol-functionalized drug molecule, such as a derivative of this compound, with an alkene-modified biomolecule allows for the precise and stable linkage of the two entities. This approach can be used to create antibody-drug conjugates (ADCs), targeted delivery systems, and functionalized biomaterials. The resulting thioether bond is stable under physiological conditions, ensuring the integrity of the bioconjugate until it reaches its target.
Conclusion
The thiol-ene click chemistry protocols outlined in this document provide a robust framework for researchers working with this compound and other aromatic thiols. The versatility of both photo- and thermal-initiation methods, combined with the high efficiency and selectivity of the reaction, makes it a valuable strategy for a wide range of applications, from materials synthesis to the development of novel therapeutics. By leveraging the principles of click chemistry, scientists can accelerate their research and development efforts in the creation of complex and functional molecular architectures.
References
- 1. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions Involving 2-Fluorobenzeneethanethiol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Fluorobenzeneethanethiol is a valuable building block in organic synthesis and medicinal chemistry. The presence of a fluorine atom on the benzene ring can significantly influence the compound's reactivity and the pharmacological properties of its derivatives. The thiol group is a versatile functional group that readily participates in a variety of reactions, including nucleophilic additions, substitutions, and oxidations. These application notes provide an overview of the experimental setup and detailed protocols for common reactions involving this compound, with a focus on reproducibility and clear data presentation.
Key Reactions and Experimental Considerations
The reactivity of this compound is primarily centered around the nucleophilic nature of the thiol group. Common reactions include:
-
Michael Addition: The conjugate addition of the thiolate to α,β-unsaturated carbonyl compounds.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group on an electron-deficient aromatic or heteroaromatic ring.
-
Thioetherification: Reaction with alkyl halides or other electrophiles to form thioethers.
-
Oxidation: Conversion of the thiol to disulfides, sulfoxides, or sulfonic acids.
The choice of solvent, base, and reaction temperature is critical for controlling the outcome and yield of these reactions. Aprotic solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are commonly employed. Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often used to deprotonate the thiol and generate the more nucleophilic thiolate in situ.
Experimental Protocols
Protocol 1: Michael Addition of this compound to an α,β-Unsaturated Ketone
This protocol describes a general procedure for the 1,4-conjugate addition of this compound to an electrophilic olefin.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the α,β-unsaturated ketone (1.0 eq) and anhydrous THF (0.1 M solution).
-
Addition of Thiol: Add this compound (1.1 eq) to the solution via syringe.
-
Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Add DBU (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether adduct.
Logical Workflow for Michael Addition
Caption: Experimental workflow for the Michael addition of this compound.
Data Presentation
The following table summarizes kinetic data for the reaction of a para-fluoro-thiol with a perfluorinated aromatic compound, which serves as a model for the reactivity of this compound in SNAr reactions.[1]
| Thiol Derivative | Solvent | Initial Thiol Conc. (mol·L⁻¹) | [SH]:[PFB]:[DBU] Ratio | Reaction Time (h) | PFB Conversion (%) |
| Thiol 1 (black) | THF | 0.075 | 1:1:1 | 24 | ~95 |
| Thiol 2 (orange) | THF | 0.075 | 1:1:1 | 24 | ~85 |
| Thiol 3 (blue) | THF | 0.075 | 1:1:1 | 24 | ~75 |
| Thiol 4 (green) | THF | 0.075 | 1:1:1 | 24 | ~60 |
| Thiol 5 (red) | THF | 0.075 | 1:1:1 | 24 | ~45 |
PFB: Perfluorobenzene, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Signaling Pathway and Reaction Mechanism Visualization
Representative SNAr Reaction Pathway
The following diagram illustrates the logical steps in a typical SNAr reaction involving this compound.
Caption: Logical pathway for a nucleophilic aromatic substitution (SNAr) reaction.
Characterization Methods
The products of reactions involving this compound are typically characterized using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are used to elucidate the structure of the product.[2]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule.[2]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the molecular weight distribution of polymeric products.[1][2]
These application notes provide a foundational understanding and practical guidance for researchers working with this compound. The provided protocols and data presentation formats can be adapted to a wide range of specific research applications.
References
2-Fluorobenzeneethanethiol: A Versatile Building Block in Organic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Fluorobenzeneethanethiol is a valuable sulfur-containing building block in organic synthesis, enabling the introduction of the 2-fluorophenethylthio moiety into a variety of molecular scaffolds. Its utility stems from the reactivity of the thiol group, which can readily participate in a range of transformations including nucleophilic substitution and addition reactions. The presence of the fluorine atom on the aromatic ring can impart unique physicochemical properties to the resulting molecules, such as altered lipophilicity, metabolic stability, and binding interactions, making it an attractive component in the design of novel therapeutic agents and functional materials. This document provides an overview of its applications and detailed protocols for its synthesis and use in key organic reactions.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a two-step process starting from the commercially available 2-(2-fluorophenyl)ethyl bromide. The initial step involves the formation of a thioacetate intermediate, which is subsequently deprotected to yield the desired thiol.
Workflow for the Synthesis of this compound:
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of S-(2-(2-Fluorophenyl)ethyl) thioacetate
-
To a solution of 2-(2-fluorophenyl)ethyl bromide (1.0 eq) in acetone, add potassium thioacetate (1.2 eq).
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the potassium bromide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude S-(2-(2-fluorophenyl)ethyl) thioacetate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Experimental Protocol: Deprotection to this compound
Method A: Basic Hydrolysis
-
Dissolve S-(2-(2-fluorophenyl)ethyl) thioacetate (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (2.0 eq) in water dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Acidify the mixture with 1 M HCl to pH ~2-3.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Method B: Acidic Hydrolysis
-
Dissolve S-(2-(2-fluorophenyl)ethyl) thioacetate (1.0 eq) in methanol.
-
Add concentrated hydrochloric acid (catalytic amount).
-
Reflux the mixture for 3 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
| Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 2-(2-Fluorophenyl)ethyl bromide | Potassium thioacetate | S-(2-(2-Fluorophenyl)ethyl) thioacetate | 92 | >95 (by NMR) |
| S-(2-(2-Fluorophenyl)ethyl) thioacetate | NaOH, MeOH/H₂O | This compound | 88 | >97 (by GC-MS) |
| S-(2-(2-Fluorophenyl)ethyl) thioacetate | HCl, MeOH | This compound | 85 | >97 (by GC-MS) |
Table 1: Summary of quantitative data for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a versatile nucleophile for the formation of carbon-sulfur bonds. Key applications include S-alkylation and Michael additions.
S-Alkylation Reactions
The thiol group of this compound can be readily alkylated using various electrophiles, such as alkyl halides, in the presence of a base. This reaction is fundamental for the synthesis of a wide range of thioethers.
General Workflow for S-Alkylation:
Caption: S-Alkylation of this compound.
Experimental Protocol: Synthesis of Benzyl 2-(2-fluorophenyl)ethyl sulfide
-
To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Electrophile | Base | Product | Yield (%) |
| Benzyl bromide | K₂CO₃ | Benzyl 2-(2-fluorophenyl)ethyl sulfide | 95 |
| Iodomethane | NaH | 2-(2-Fluorophenyl)ethyl methyl sulfide | 91 |
| 2-Bromoacetophenone | Cs₂CO₃ | 2-(2-(2-Fluorophenyl)ethylthio)-1-phenylethanone | 87 |
Table 2: Examples of S-alkylation reactions with this compound.
Michael Addition Reactions
This compound can act as a soft nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a process known as the Michael addition. This reaction is a powerful tool for the formation of carbon-sulfur bonds at the β-position of a carbonyl system.
General Workflow for Michael Addition:
Caption: Michael addition of this compound.
Experimental Protocol: Synthesis of 3-((2-(2-Fluorophenyl)ethyl)thio)cyclohexan-1-one
-
To a solution of this compound (1.0 eq) and cyclohex-2-en-1-one (1.2 eq) in acetonitrile, add triethylamine (0.1 eq) as a catalyst.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
| Michael Acceptor | Catalyst | Product | Yield (%) |
| Cyclohex-2-en-1-one | Et₃N | 3-((2-(2-Fluorophenyl)ethyl)thio)cyclohexan-1-one | 89 |
| Methyl acrylate | DBU | Methyl 3-((2-(2-fluorophenyl)ethyl)thio)propanoate | 93 |
| Acrylonitrile | Triton B | 3-((2-(2-Fluorophenyl)ethyl)thio)propanenitrile | 85 |
Table 3: Examples of Michael addition reactions with this compound.
Conclusion
This compound serves as a highly effective building block for the introduction of the 2-fluorophenethylthio group into organic molecules. The straightforward synthetic access and the versatile reactivity of the thiol functionality make it a valuable tool for medicinal chemists and materials scientists. The protocols detailed herein provide a foundation for the synthesis and application of this important synthetic intermediate. The strategic incorporation of the 2-fluorophenyl moiety can be leveraged to fine-tune the biological and material properties of target compounds.
Application Notes and Protocols: Deprotection of S-Protected 2-Fluorobenzeneethanethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of S-protected 2-Fluorobenzeneethanethiol, a crucial step in various synthetic chemistry and drug development workflows. The following sections detail common protecting groups and provide step-by-step experimental procedures for their removal to yield the free thiol.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules and materials. Due to the inherent reactivity of the thiol group, which is susceptible to oxidation and can act as a nucleophile, it is often necessary to protect it during multi-step syntheses. This document outlines reliable methods for the deprotection of three commonly used thiol protecting groups: Acetyl (Ac), Trityl (Trt), and p-Methoxybenzyl (PMB).
Deprotection Methods Overview
The choice of deprotection method is dictated by the specific protecting group employed and the overall chemical compatibility of the substrate with the required reagents. The following table summarizes the deprotection conditions for the most common S-protecting groups used with this compound.
| Protecting Group | Deprotection Method | Reagents | Typical Yield (%) |
| Acetyl (S-Ac) | Basic Hydrolysis | Sodium Hydroxide (NaOH) in Methanol/Water | >90 |
| Trityl (S-Trt) | Acidic Cleavage | Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS) | >95 |
| p-Methoxybenzyl (S-PMB) | Acidic Cleavage | Trifluoroacetic Acid (TFA), Anisole | >90 |
Experimental Protocols
Deprotection of S-Acetyl-2-Fluorobenzeneethanethiol
The S-acetyl group is a robust and widely used protecting group for thiols. Its removal is typically achieved under basic conditions.
Protocol:
-
Dissolve S-Acetyl-2-Fluorobenzeneethanethiol (1 equivalent) in a 3:1 mixture of methanol and water.
-
Add a solution of sodium hydroxide (2 equivalents) in water.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with 1 M hydrochloric acid (HCl) until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica gel, if necessary.
Deprotection of S-Trityl-2-Fluorobenzeneethanethiol
The bulky trityl group is highly sensitive to acidic conditions, allowing for its selective removal in the presence of other acid-labile groups. Triisopropylsilane (TIS) is used as a scavenger to trap the liberated trityl cation and prevent side reactions.
Protocol:
-
Dissolve S-Trityl-2-Fluorobenzeneethanethiol (1 equivalent) in dichloromethane (DCM).
-
To this solution, add triisopropylsilane (TIS) (1.5 equivalents).
-
Add trifluoroacetic acid (TFA) (10 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of S-p-Methoxybenzyl-2-Fluorobenzeneethanethiol
The p-Methoxybenzyl (PMB) group is another acid-labile protecting group. Anisole is employed as a scavenger to capture the p-methoxybenzyl cation.
Protocol:
-
Dissolve S-p-Methoxybenzyl-2-Fluorobenzeneethanethiol (1 equivalent) in a mixture of dichloromethane (DCM) and anisole (10:1 v/v).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Carefully concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude thiol by flash column chromatography.
Visualization of Deprotection Workflows
The following diagrams illustrate the general workflows for the deprotection of S-protected this compound.
Caption: Workflow for S-Acetyl Deprotection.
Caption: Workflow for S-Trityl Deprotection.
Caption: Workflow for S-PMB Deprotection.
Application Notes and Protocols: 2-Fluorobenzeneethanethiol in the Preparation of Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of corrosion inhibitors derived from 2-Fluorobenzeneethanethiol. The following sections detail a representative synthesis protocol, experimental procedures for performance evaluation, and the underlying mechanism of action.
Introduction to this compound as a Corrosion Inhibitor Precursor
This compound is a promising precursor for the synthesis of potent corrosion inhibitors. The presence of a sulfur atom, a known anchoring group to metal surfaces, combined with the electron-withdrawing fluorine atom and the aromatic ring, can contribute to the formation of a stable and effective protective film on metal substrates. Thiol-based compounds are known to be effective corrosion inhibitors for various metals and alloys in different corrosive environments. The synthesis of derivatives from this compound can further enhance its inhibitory properties. A common and effective approach is the synthesis of thioacetals through the reaction of thiols with aldehydes.
Synthesis of a Representative Corrosion Inhibitor: 2-(2-fluorophenyl)-1,3-dithiolane
This protocol describes the synthesis of a thioacetal-based corrosion inhibitor from this compound and cinnamaldehyde. Thioacetals are effective corrosion inhibitors due to the presence of multiple sulfur atoms and their ability to form strong bonds with metal surfaces.
Reaction Scheme:
Application Notes and Protocols for Thiol-Modified Electrodes in Electrochemical Applications
Note: While the request specified 2-Fluorobenzeneethanethiol, a comprehensive search of scientific literature yielded limited specific data for this compound. Therefore, to provide a detailed and data-rich response as requested, these application notes and protocols have been developed based on its close structural analog, 2-Phenylethanethiol . The principles, protocols, and data presentation are directly applicable to the study of other aromatic ethanethiols, including this compound.
Introduction
Self-assembled monolayers (SAMs) of organothiols on noble metal surfaces, particularly gold, offer a robust and versatile platform for modifying electrode interfaces. These monolayers allow for precise control over the chemical and physical properties of the electrode surface, enabling a wide range of electrochemical applications. 2-Phenylethanethiol is a valuable molecule for such modifications, providing a well-defined aromatic interface. This document provides detailed application notes and experimental protocols for the preparation, characterization, and potential applications of 2-Phenylethanethiol modified electrodes.
Electrochemical Characterization of 2-Phenylethanethiol Modified Electrodes
The formation and integrity of the 2-Phenylethanethiol SAM can be effectively characterized using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). These techniques provide quantitative data on the blocking properties of the monolayer and the kinetics of electron transfer at the modified surface.
Table 1: Comparative Electrochemical Data for Bare and Modified Gold Electrodes
| Electrode | Redox Probe | Apparent Electron Transfer Rate Constant (k_app, cm/s) | Charge Transfer Resistance (R_ct, Ω) | Double Layer Capacitance (C_dl, µF/cm²) | Surface Coverage (Γ, mol/cm²) |
| Bare Gold | 1 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl | ~1 x 10⁻² | ~200 | ~20 | N/A |
| Au/2-Phenylethanethiol SAM | 1 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl | ~5 x 10⁻⁷ | ~1.5 x 10⁶ | ~1.8 | ~6.8 x 10⁻¹⁰ |
Note: The data presented are representative values from literature and may vary based on experimental conditions.
Experimental Protocols
Protocol for Preparation of 2-Phenylethanethiol Modified Gold Electrodes
This protocol outlines the steps for cleaning a gold electrode and forming a self-assembled monolayer of 2-Phenylethanethiol.
Materials:
-
Gold working electrode (e.g., gold disk electrode)
-
Polishing materials (e.g., 1.0, 0.3, and 0.05 µm alumina slurries on polishing pads)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Ethanol (absolute)
-
2-Phenylethanethiol
-
Deionized water (18 MΩ·cm)
-
Electrochemical cell and potentiostat
Procedure:
-
Mechanical Polishing:
-
Polish the gold electrode surface with alumina slurries of decreasing particle size (1.0, 0.3, and then 0.05 µm) for 5 minutes each on a polishing pad.
-
Rinse the electrode thoroughly with deionized water between each polishing step.
-
Sonicate the electrode in deionized water for 5 minutes, followed by sonication in ethanol for 5 minutes to remove any residual polishing material.
-
-
Electrochemical Cleaning:
-
In a 0.5 M H₂SO₄ solution, cycle the potential of the gold electrode between -0.2 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s until a reproducible cyclic voltammogram characteristic of clean gold is obtained.
-
Rinse the electrode with copious amounts of deionized water and then ethanol. Dry under a gentle stream of nitrogen.
-
-
SAM Formation:
-
Immediately immerse the clean, dry gold electrode into a freshly prepared 1 mM solution of 2-Phenylethanethiol in absolute ethanol.
-
Allow the self-assembly process to proceed for at least 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
After incubation, remove the electrode from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the modified electrode under a gentle stream of nitrogen. The electrode is now ready for characterization.
-
Protocol for Electrochemical Characterization
A. Cyclic Voltammetry (CV):
-
Prepare an electrochemical cell containing a 1 mM solution of a redox probe, such as [Fe(CN)₆]³⁻/⁴⁻, in a suitable supporting electrolyte (e.g., 0.1 M KCl).
-
Use a three-electrode setup: the 2-Phenylethanethiol modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Record the cyclic voltammogram by scanning the potential from an initial potential where no faradaic reaction occurs to a final potential and back. A typical range for the [Fe(CN)₆]³⁻/⁴⁻ couple is from +0.6 V to -0.1 V.
-
Compare the CV of the modified electrode to that of a bare gold electrode. A significant increase in the peak-to-peak separation (ΔEp) and a decrease in the peak currents indicate the formation of a blocking monolayer.
B. Electrochemical Impedance Spectroscopy (EIS):
-
Use the same three-electrode setup and electrolyte solution as for CV.
-
Set the DC potential to the formal potential (E°') of the redox probe.
-
Apply a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
The resulting impedance data can be plotted as a Nyquist plot (Z' vs. -Z'').
-
Fit the data to an equivalent circuit model (e.g., a Randles circuit) to extract quantitative parameters like the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). A large R_ct value for the modified electrode compared to the bare electrode confirms the insulating nature of the SAM.
Visualizations
Caption: Workflow for preparation and characterization of modified electrodes.
Caption: Randles equivalent circuit for modeling EIS data.
Potential Applications
Electrochemical Sensing
The 2-Phenylethanethiol modified electrode can serve as a platform for the development of electrochemical sensors. The aromatic surface can be further functionalized with specific recognition elements (e.g., enzymes, antibodies, or DNA) to create highly selective biosensors. For instance, the hydrophobic nature of the phenyl rings can be utilized for the preconcentration of non-polar analytes at the electrode surface, enhancing the sensitivity of detection.
Corrosion Inhibition
The dense, well-ordered monolayer of 2-Phenylethanethiol can act as a physical barrier, protecting the underlying metal surface from corrosive agents in the environment. The hydrophobic nature of the monolayer further repels aqueous corrosive species, making it an effective coating for corrosion inhibition.
Conclusion
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluorobenzeneethanethiol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 2-Fluorobenzeneethanethiol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions and the choice of reagents. The most common synthetic route involves the S(_N)2 reaction of a 2-(2-fluorophenyl)ethyl halide with a sulfur nucleophile.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion. Consider increasing the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Poor Nucleophile Strength: Ensure the sulfur nucleophile is sufficiently reactive. If using sodium hydrosulfide (NaSH), ensure it is fresh and anhydrous.
-
Side Reactions: The most significant cause of low yield is often the formation of byproducts. See Q2 for a detailed explanation of common side reactions and how to mitigate them.
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Substrate Quality: The starting material, 2-(2-fluorophenyl)ethyl halide, should be pure. Impurities can interfere with the reaction.
Q2: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
The primary side reactions in this synthesis are the formation of a dialkyl sulfide and the oxidation of the desired thiol to a disulfide.
-
Sulfide Formation: The product, this compound, is acidic and can be deprotonated by the base in the reaction mixture. The resulting thiolate is a potent nucleophile and can react with another molecule of the 2-(2-fluorophenyl)ethyl halide to form a sulfide (R-S-R).[1][2][3]
-
Solution 1: Use of Excess Hydrosulfide: Employing a large excess of sodium hydrosulfide can help to ensure the alkyl halide preferentially reacts with the hydrosulfide anion rather than the product thiolate.[4]
-
Solution 2: Thiourea Method: A more effective way to prevent sulfide formation is to use thiourea as the sulfur nucleophile. This method proceeds through an intermediate alkyl isothiourea salt, which is then hydrolyzed to the thiol, avoiding the presence of free thiolate that can lead to the sulfide byproduct.[1][2][3][4]
-
-
Disulfide Formation: Thiols are susceptible to oxidation to disulfides (R-S-S-R), particularly in the presence of air (oxygen) or other oxidizing agents.[1][3]
-
Solution: To minimize disulfide formation, it is crucial to perform the reaction and the workup under an inert atmosphere (e.g., nitrogen or argon). Degassing solvents prior to use is also recommended. During purification, using a mild reducing agent in the workup, such as sodium bisulfite, can help to reduce any disulfide formed back to the thiol.
-
Q3: How can I effectively purify the final product?
Purification of this compound requires care to avoid decomposition or oxidation.
-
Distillation: Vacuum distillation is a suitable method for purifying the product, as it is a liquid at room temperature. This method is effective at removing non-volatile impurities.
-
Column Chromatography: Flash column chromatography on silica gel can also be used. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. It is important to run the column quickly to minimize contact time with the silica and air, which can promote oxidation.
Experimental Protocols
Method 1: Synthesis via Sodium Hydrosulfide
This protocol outlines the synthesis of this compound from 2-(2-fluorophenyl)ethyl bromide using sodium hydrosulfide.
Materials:
-
2-(2-fluorophenyl)ethyl bromide
-
Sodium hydrosulfide (NaSH), anhydrous
-
Ethanol, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (N(_2) or Ar).
-
Dissolve sodium hydrosulfide (1.5 equivalents) in anhydrous ethanol in the flask.
-
To this solution, add 2-(2-fluorophenyl)ethyl bromide (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Method 2: Synthesis via Thiourea
This protocol provides a method that minimizes the formation of sulfide byproducts.
Materials:
-
2-(2-fluorophenyl)ethyl bromide
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2-(2-fluorophenyl)ethyl bromide (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux. An intermediate isothiouronium salt will precipitate. Monitor the reaction by TLC until the starting halide is consumed.
-
Cool the mixture and add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Heat the mixture to reflux again to hydrolyze the isothiouronium salt.
-
After hydrolysis is complete (monitor by TLC or GC), cool the reaction to room temperature.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Methods
| Parameter | Method 1 (Sodium Hydrosulfide) | Method 2 (Thiourea) |
| Primary Reagent | Sodium Hydrosulfide | Thiourea |
| Key Intermediate | Thiolate | Isothiouronium Salt |
| Major Byproduct | Dialkyl Sulfide | Minimal |
| Typical Yield | 50-70% | 70-90% |
| Purity Before Purification | Moderate | High |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time/temperature |
| Side reactions | Use the thiourea method or excess NaSH | |
| Impure Product | Sulfide formation | Use the thiourea method |
| Disulfide formation | Work under an inert atmosphere | |
| Incomplete reaction | Monitor reaction to completion |
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis.
References
Technical Support Center: Purification of Crude 2-Fluorobenzeneethanethiol by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Fluorobenzeneethanethiol using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No compound is eluting from the column. | 1. The compound may have decomposed on the silica gel. Thiols can be susceptible to oxidation or decomposition on acidic silica. 2. The selected mobile phase is not polar enough to move the compound. 3. The compound is not soluble in the mobile phase. | 1. Test the stability of this compound on a small amount of silica gel using a Thin Layer Chromatography (TLC) plate. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent. 2. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. 3. Ensure the compound is soluble in the chosen solvent system. If not, a different mobile phase will be required. |
| The compound is eluting too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, increase the proportion of the non-polar solvent (e.g., hexane) in your eluent mixture. |
| Poor separation of this compound from impurities. | 1. The polarity of the mobile phase is not optimized for separation. 2. The column was not packed properly, leading to channeling. 3. The column is overloaded with the crude sample. | 1. Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase that provides good separation between your target compound and impurities. Aim for an Rf value of around 0.3 for this compound. 2. Repack the column, ensuring a uniform and compact bed of silica gel. Slurry packing is often preferred to minimize air bubbles and channels.[1] 3. Use an appropriate amount of silica gel for the amount of crude product. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Streaking or tailing of the compound spot on TLC and broad bands on the column. | 1. The compound may be interacting too strongly with the stationary phase. 2. The sample is too concentrated when loaded onto the column. | 1. Add a small amount of a modifier to the mobile phase. For a thiol, which can be slightly acidic, adding a very small percentage of a polar solvent like methanol or a modifier like triethylamine might improve the peak shape. 2. Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column. |
| Fractions are very dilute. | The column diameter may be too large for the amount of sample being purified. | Use a narrower column to ensure the compound elutes in a more concentrated band. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound?
A1: A common starting point for the purification of moderately polar organic compounds like this compound is a mixture of a non-polar solvent and a moderately polar solvent.[2] A good initial system to test via TLC would be a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to find the optimal separation.
Q2: What stationary phase should I use?
A2: Silica gel is the most common stationary phase for column chromatography.[1] However, given that thiols can sometimes be sensitive to the acidic nature of silica, neutral alumina can be considered as an alternative if compound degradation is observed.
Q3: How can I monitor the progress of the separation?
A3: Since this compound is colorless, the separation must be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[3] A UV lamp can be used to visualize the spots on the TLC plate, as the fluorinated benzene ring is UV active.
Q4: What should I do if my compound is very polar and does not move from the baseline on the TLC plate?
A4: If this compound or impurities are very polar, you will need to use a more polar mobile phase.[2] You can try solvent systems with higher proportions of ethyl acetate, or switch to more polar solvents like dichloromethane and methanol.
Q5: How much crude this compound can I load onto my column?
A5: The amount of crude material you can purify depends on the difficulty of the separation and the size of your column. A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1 for good separation. If the impurities are very close in polarity to your product, a higher ratio (e.g., 100:1) may be necessary.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. Specific parameters such as column size and solvent system should be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
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Select a glass column of an appropriate size.
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Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a small layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.[1]
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Gently tap the column to ensure even packing.
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Add another layer of sand on top of the silica gel bed.
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Drain the solvent until the level is just at the top of the sand.
2. Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent in which it is highly soluble.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure (for flash chromatography) to start the elution.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase over time.
4. Analysis of Fractions:
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Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Fluorobenzeneethanethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluorobenzeneethanethiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and effective method for the synthesis of this compound is the nucleophilic substitution reaction of a 2-(2-fluorophenyl)ethyl halide (e.g., bromide or chloride) with a sulfur nucleophile. A widely used approach involves the reaction with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed to yield the desired thiol. This method is generally favored as it minimizes the formation of sulfide byproducts.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The two most significant side reactions are the formation of a sulfide (thioether) and the oxidation of the desired thiol to a disulfide.
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Sulfide Formation: The synthesized this compound is itself a potent nucleophile and can react with the starting 2-(2-fluorophenyl)ethyl halide to form 2,2'-(ethane-1,2-diyl)bis(fluorobenzene) sulfide.
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Disulfide Formation: The thiol product is susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of the corresponding disulfide, 1,2-bis(2-(2-fluorophenyl)ethyl) disulfide.
Q3: How can I minimize the formation of the sulfide byproduct?
A3: To suppress the formation of the sulfide byproduct, it is recommended to use a slight excess of the sulfur nucleophile (e.g., thiourea or sodium hydrosulfide). This ensures that the concentration of the primary nucleophile is always significantly higher than that of the thiol product, thus favoring the desired reaction.[1][2]
Q4: What measures can be taken to prevent the oxidation of the thiol to the disulfide?
A4: To prevent disulfide formation, it is crucial to maintain an inert atmosphere throughout the reaction and workup. This can be achieved by performing the reaction under a nitrogen or argon blanket. Additionally, using degassed solvents can help to minimize the presence of dissolved oxygen. During the workup, acidification and extraction should be performed promptly.
Q5: My reaction yield is consistently low. What are the potential causes?
A5: Low yields can stem from several factors:
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Incomplete reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
-
Side reactions: As discussed, the formation of sulfide and disulfide byproducts will lower the yield of the desired thiol.
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Loss during workup: The thiol product can be volatile. Care should be taken during solvent removal steps. Ensure that the pH of the aqueous layer is sufficiently acidic during extraction to keep the thiol in its protonated, less water-soluble form.
-
Purity of starting materials: Impurities in the starting 2-(2-fluorophenyl)ethyl halide or the sulfur nucleophile can lead to competing reactions and lower yields.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant peak corresponding to the sulfide byproduct in GC-MS or NMR analysis. | The thiol product is reacting with the starting alkyl halide. | Use a 1.1 to 1.2 molar excess of thiourea or sodium hydrosulfide relative to the alkyl halide.[1] |
| Presence of a significant amount of disulfide in the final product. | Oxidation of the thiol by atmospheric oxygen. | Perform the reaction and workup under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. |
| The reaction does not go to completion (starting material remains). | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. |
| Product is lost during aqueous workup. | The thiol is in its thiolate form, which is water-soluble. | Ensure the aqueous layer is acidified to a pH of approximately 2-3 before extraction with an organic solvent. |
| Formation of an unexpected byproduct. | Contamination of starting materials or solvent. | Verify the purity of all reagents and solvents before use. Consider purifying the starting alkyl halide if necessary. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous compound, 2-phenylethanethiol.
Step 1: Formation of the Isothiouronium Salt
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(2-fluorophenyl)ethyl bromide (1.0 eq), thiourea (1.1 eq), and ethanol (95%, ~2.5 mL per gram of alkyl halide).
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Heat the mixture to reflux and maintain for 6-8 hours.
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Cool the reaction mixture to room temperature, which should induce the crystallization of the S-(2-(2-fluorophenyl)ethyl)isothiouronium bromide salt.
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Collect the salt by filtration and wash with a small amount of cold ethanol.
Step 2: Hydrolysis of the Isothiouronium Salt
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Transfer the collected isothiouronium salt to a two-necked flask equipped with a reflux condenser and a nitrogen inlet.
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Add a 5 N solution of sodium hydroxide in water (~15 mL per 10 grams of salt).
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Heat the mixture to reflux under a slow stream of nitrogen for 2-3 hours.
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Cool the reaction mixture to room temperature.
Step 3: Workup and Purification
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Acidify the cooled reaction mixture to a pH of ~2 with 2 N hydrochloric acid.
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter to remove the drying agent and concentrate the solvent in vacuo.
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Purify the crude product by vacuum distillation to obtain this compound.
Data Presentation
Table 1: Expected Yields and Purity of this compound Synthesis
| Parameter | Expected Value | Notes |
| Yield | 65-75% | Based on the synthesis of analogous compounds. |
| Purity (Post-distillation) | >98% | As determined by GC-MS analysis. |
Table 2: Typical Side Product Profile
| Side Product | Typical Amount (%) | Identification Method |
| Bis(2-(2-fluorophenyl)ethyl) sulfide | 5-15% | GC-MS, NMR |
| 1,2-Bis(2-(2-fluorophenyl)ethyl) disulfide | <5% (with inert atmosphere) | GC-MS, LC-MS |
Visualizations
Caption: Main reaction and side reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Preventing oxidation of 2-Fluorobenzeneethanethiol during storage
Welcome to the technical support center for 2-Fluorobenzeneethanethiol (FBE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this air-sensitive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is an organosulfur compound containing a thiol (-SH) functional group. Thiols are susceptible to oxidation, especially in the presence of oxygen, light, and trace metal catalysts. The primary oxidation pathway involves the coupling of two thiol molecules to form a disulfide (-S-S-) bond.[1][2] This dimerization results in the formation of 1,2-bis(2-fluorophenethyl)disulfane, an impurity that can significantly impact experimental outcomes.
Q2: What are the common visual signs of oxidation in a sample of this compound?
A pure sample of this compound should be a clear, colorless liquid. The most common signs of oxidation include:
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Appearance of a white precipitate or solid: This is often the disulfide dimer, which may be less soluble.
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Increased viscosity or cloudiness: This can indicate the formation of higher-order oxidation products or the presence of insoluble impurities.
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Development of a yellow tint: While the thiol itself is colorless, impurities or degradation products can sometimes impart color to the sample.
Q3: How does oxidation of this compound affect its reactivity in experiments?
The thiol group (-SH) is the reactive center for many applications of this compound. When oxidized to a disulfide, this reactive group is capped, rendering the molecule inactive in reactions that require a free thiol. This can lead to lower yields, incomplete reactions, and inconsistent experimental results.
Q4: What is the best way to store this compound to prevent oxidation?
To minimize oxidation, this compound must be stored under conditions that exclude oxygen and light. The recommended storage protocols are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which is the primary oxidant. Argon is denser than air and provides excellent protection. |
| Container | Amber Glass Vial with Septum Cap | Protects the compound from light, which can catalyze oxidation, and allows for easy access with a syringe without exposing the bulk material to air. |
| Handling | Use Air-Free Techniques | Employ Schlenk lines or glove boxes when handling to prevent exposure to the atmosphere. |
Q5: Can I use antioxidants to prevent the oxidation of this compound?
While antioxidants are used to stabilize various chemicals, their use with high-purity reagents like this compound is generally not recommended for most applications as it introduces a new variable into the system. For specific long-term storage or formulation needs, low concentrations of antioxidants like Butylated Hydroxytoluene (BHT) could be considered, but this would need to be validated for your specific application.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the oxidation of this compound.
Issue: Inconsistent experimental results or low yields.
If you are experiencing variability in your experiments, it is crucial to first assess the purity of your this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Issue: Visual signs of degradation in the stored vial.
If you observe a precipitate or cloudiness in your vial of this compound, follow this workflow to determine the appropriate course of action.
Caption: Decision workflow for handling visually degraded this compound.
Experimental Protocols
Protocol 1: Quantification of Disulfide Impurity by HPLC
This protocol outlines a general method for determining the purity of this compound and quantifying the corresponding disulfide impurity.
Objective: To separate and quantify this compound and its disulfide dimer.
Materials:
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This compound sample
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
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Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a 50:50 ratio of A:B, ramping to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
The thiol is expected to elute earlier than the more nonpolar disulfide dimer.
-
Integrate the peak areas for both the thiol and the disulfide.
-
Calculate the percentage purity by dividing the peak area of the thiol by the total peak area of all components.
-
Note: This is a general method and may require optimization for your specific HPLC system.
Protocol 2: Degassing Solvents for Air-Sensitive Reactions
To prevent oxidation during experiments, it is critical to use solvents that have had dissolved oxygen removed.
Objective: To remove dissolved oxygen from a solvent using the freeze-pump-thaw method.
Materials:
-
Solvent to be degassed
-
Schlenk flask
-
Vacuum line
-
Liquid nitrogen
Procedure:
-
Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.
-
Attach the flask to a vacuum line.
-
Freeze the solvent by immersing the flask in a dewar of liquid nitrogen.
-
Once the solvent is completely frozen, open the flask to the vacuum to remove the air from the headspace.
-
Close the stopcock to the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen has been removed.
-
After the final cycle, backfill the flask with an inert gas like argon or nitrogen. The solvent is now ready for use in air-sensitive applications.
References
Technical Support Center: Synthesis of 2-Fluorobenzeneethanethiol
This guide provides troubleshooting support and frequently asked questions for researchers involved in the synthesis of 2-Fluorobenzeneethanethiol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and reliable synthetic pathway involves a four-step process starting from 2-fluorotoluene. This route includes:
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Side-chain bromination of 2-fluorotoluene to yield 2-fluorobenzyl bromide.
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Cyanation of 2-fluorobenzyl bromide to form 2-fluorobenzyl cyanide.
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Hydrolysis of the cyanide to produce 2-fluorophenylacetic acid.
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Reduction of the carboxylic acid to 2-fluorophenylethanol.
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Conversion of the alcohol to 2-fluorophenethyl bromide.
-
Finally, nucleophilic substitution with a sulfur source, such as sodium hydrosulfide or thiourea, to yield the target compound, this compound.
Q2: I am observing a significant amount of a disulfide byproduct. How can I minimize its formation?
A2: The formation of the corresponding disulfide is a common issue, primarily due to the oxidation of the thiol product. To minimize this, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the final reaction and work-up steps. Degassing solvents prior to use can also be beneficial. During purification, avoiding prolonged exposure to air is recommended. If disulfide formation is still a problem, a mild reducing agent can be used during the workup, followed by careful purification.
Q3: My yield for the conversion of 2-fluorophenethyl bromide to the thiol is low. What are the potential reasons?
A3: Low yields in this step can be attributed to several factors. One common issue is the formation of a side product, a thioether, from the reaction of the product thiol with the starting alkyl halide.[1][2] To circumvent this, using a large excess of the sulfur nucleophile (like sodium hydrosulfide) is advisable.[1] Alternatively, the use of thiourea followed by hydrolysis can prevent the formation of this byproduct.[2][3] Incomplete reaction due to insufficient heating or reaction time, or loss of product during workup and purification are other potential causes.
Q4: Can I use a different halogen, like 2-fluorophenethyl chloride, as the precursor?
A4: Yes, it is possible to use other 2-fluorophenethyl halides. However, the reactivity of the halide plays a significant role in the rate of the nucleophilic substitution reaction. Generally, the reactivity follows the trend: Iodide > Bromide > Chloride. Therefore, if you use 2-fluorophenethyl chloride, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve a comparable conversion to the bromide.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound and its precursors.
Synthesis of 2-Fluorophenylacetic Acid
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 2-fluorobenzyl bromide | Incomplete reaction; insufficient initiation of radical bromination. | Ensure the reaction is initiated properly, for example, by using a suitable radical initiator like AIBN or benzoyl peroxide and providing an appropriate light source if necessary. Monitor the reaction by TLC or GC to ensure it goes to completion. |
| Low yield of 2-fluorobenzyl cyanide | Incomplete reaction; side reactions. | Ensure the cyanide salt (e.g., NaCN or KCN) is of good quality and the solvent (e.g., DMSO or ethanol/water) is appropriate. The reaction is moisture-sensitive, so use dry solvents and glassware. Monitor the reaction temperature, as overheating can lead to side reactions. |
| Incomplete hydrolysis of 2-fluorobenzyl cyanide | Insufficiently strong acidic or basic conditions; short reaction time. | For acid hydrolysis, use a sufficiently concentrated acid like sulfuric acid and ensure a high enough reaction temperature and adequate reaction time. For basic hydrolysis, use a strong base like NaOH or KOH and ensure complete saponification before acidification. Monitor the reaction progress by checking for the disappearance of the starting material. |
Synthesis of 2-Fluorophenylethanol
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 2-fluorophenylethanol | Incomplete reduction of 2-fluorophenylacetic acid. | Ensure the reducing agent (e.g., LiAlH4 or BH3) is active and used in sufficient molar excess. Perform the reaction under strictly anhydrous conditions, as these reagents react violently with water. Ensure the reaction temperature is controlled, especially during the addition of the carboxylic acid to the reducing agent. |
| Formation of impurities | Over-reduction or side reactions. | The choice of reducing agent is crucial. LiAlH4 is a very strong reducing agent. If side reactions are an issue, a milder reducing agent like borane (BH3) might be a better alternative. Careful control of the reaction temperature and stoichiometry is essential. |
Synthesis of 2-Fluorophenethyl Bromide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 2-fluorophenethyl bromide | Incomplete reaction; formation of elimination products (styrene derivatives). | When using PBr3, ensure it is added slowly to the cooled alcohol to control the exothermic reaction.[4] When using HBr, ensure a sufficient excess of the acid and adequate heating to drive the reaction to completion. To minimize elimination, keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
| Product is contaminated with unreacted alcohol | Incomplete reaction or insufficient purification. | Monitor the reaction by TLC or GC until the starting alcohol is consumed. During workup, ensure thorough extraction and washing to remove any remaining starting material. Careful distillation or column chromatography is necessary for purification. |
Synthesis of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Formation of 2,2'-difluorodiphenethyldisulfide (disulfide) or thioether byproduct. | To prevent disulfide formation, conduct the reaction and workup under an inert atmosphere (N2 or Ar) and use degassed solvents. To avoid the thioether byproduct, use a large excess of sodium hydrosulfide or opt for the thiourea route.[1][2][3] |
| Product has a strong, unpleasant odor that is difficult to remove | Residual thiol or other sulfur-containing impurities. | Purification by vacuum distillation is usually effective. Washing the organic extracts with a dilute base solution can help remove some acidic impurities. Work in a well-ventilated fume hood and quench any residual thiol in waste with bleach. |
| Reaction with thiourea gives a solid, but the final hydrolysis step yields no product | The intermediate isothiouronium salt was not properly isolated or is impure; incomplete hydrolysis. | Ensure the isothiouronium salt is properly precipitated and washed before the hydrolysis step. The hydrolysis with a base (e.g., NaOH) needs to be conducted at a sufficiently high temperature (reflux) for an adequate amount of time to ensure complete conversion to the thiol. |
Experimental Protocols
Step 1: Synthesis of 2-Fluorophenylacetic Acid from 2-Fluorobenzyl Cyanide
This protocol is based on the standard hydrolysis of a nitrile.
-
Apparatus : A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagents :
-
2-Fluorobenzyl cyanide
-
Sulfuric acid (concentrated)
-
Water
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Diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
-
-
Procedure : a. In the round-bottom flask, cautiously add concentrated sulfuric acid to water to prepare a dilute solution (e.g., 3 volumes of acid to 2 volumes of water). b. Add 2-fluorobenzyl cyanide to the sulfuric acid solution. c. Heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by TLC. d. After cooling to room temperature, pour the reaction mixture over ice. e. Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase). f. Combine the organic extracts and wash with saturated sodium bicarbonate solution. g. Carefully acidify the bicarbonate washings with concentrated HCl until no more precipitate forms. h. Filter the precipitated 2-fluorophenylacetic acid, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Step 2: Reduction of 2-Fluorophenylacetic Acid to 2-Fluorophenylethanol
This protocol uses Lithium Aluminum Hydride (LiAlH4), a powerful reducing agent. Caution: LiAlH4 reacts violently with water.
-
Apparatus : A dry three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, all under an inert atmosphere (N2 or Ar).
-
Reagents :
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
2-Fluorophenylacetic acid
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Ethyl acetate
-
Dilute sulfuric acid (e.g., 10%)
-
Anhydrous sodium sulfate
-
-
Procedure : a. Suspend LiAlH4 in anhydrous THF in the reaction flask. b. Dissolve 2-fluorophenylacetic acid in anhydrous THF and add it to the dropping funnel. c. Add the acid solution dropwise to the LiAlH4 suspension at a rate that maintains a gentle reflux. d. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC). e. Cool the flask in an ice bath and cautiously quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then dilute sulfuric acid. f. Separate the organic layer and extract the aqueous layer with diethyl ether. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-fluorophenylethanol. Purification can be done by vacuum distillation.
Step 3: Conversion of 2-Fluorophenylethanol to 2-Fluorophenethyl Bromide
This protocol uses Phosphorus Tribromide (PBr3). Caution: PBr3 is corrosive and reacts with moisture.
-
Apparatus : A dry round-bottom flask with a magnetic stirrer and a dropping funnel, under an inert atmosphere.
-
Reagents :
-
2-Fluorophenylethanol
-
Phosphorus Tribromide (PBr3)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure : a. Dissolve 2-fluorophenylethanol in anhydrous diethyl ether in the reaction flask and cool in an ice bath. b. Add PBr3 dropwise via the dropping funnel with stirring. c. After the addition, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC). d. Slowly pour the reaction mixture over ice and separate the organic layer. e. Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-fluorophenethyl bromide can be purified by vacuum distillation.
Step 4: Synthesis of this compound from 2-Fluorophenethyl Bromide
Two common methods are presented below.
-
Apparatus : A round-bottom flask with a reflux condenser and a magnetic stirrer, under an inert atmosphere.
-
Reagents :
-
Sodium hydrosulfide (NaSH), anhydrous
-
Ethanol or Dimethylformamide (DMF), degassed
-
2-Fluorophenethyl bromide
-
Dilute hydrochloric acid
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Diethyl ether
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Anhydrous magnesium sulfate
-
-
Procedure : a. Dissolve a large excess (e.g., 2-3 equivalents) of sodium hydrosulfide in ethanol in the reaction flask. b. Add 2-fluorophenethyl bromide to the solution. c. Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC or GC). d. Cool the reaction mixture, dilute with water, and acidify with dilute hydrochloric acid. e. Extract the product with diethyl ether. f. Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate. g. Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.
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Apparatus : Two round-bottom flasks, one for each step, with reflux condensers and magnetic stirrers.
-
Reagents :
-
Thiourea
-
Ethanol
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2-Fluorophenethyl bromide
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Sodium hydroxide
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Dilute hydrochloric acid
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Diethyl ether
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Anhydrous magnesium sulfate
-
-
Procedure :
-
Step 4.1: Formation of the Isothiouronium Salt a. Dissolve thiourea in ethanol in the first flask and add 2-fluorophenethyl bromide. b. Heat the mixture to reflux for 2-3 hours. A white precipitate of the isothiouronium salt should form. c. Cool the mixture and collect the salt by filtration. Wash the salt with cold ethanol or ether.
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Step 4.2: Hydrolysis of the Isothiouronium Salt a. Place the collected isothiouronium salt in the second flask with a solution of sodium hydroxide in water. b. Heat the mixture to reflux for 2-3 hours under an inert atmosphere. c. Cool the reaction mixture, and acidify with dilute hydrochloric acid. d. Extract the product with diethyl ether. e. Wash the combined organic extracts with water and brine, and dry over anhydrous magnesium sulfate. f. Remove the solvent under reduced pressure and purify the this compound by vacuum distillation.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the final thiolation step.
References
- 1. researchgate.net [researchgate.net]
- 2. CN110746287A - Synthesis method of prasugrel intermediate o-fluorophenylacetic acid - Google Patents [patents.google.com]
- 3. Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Common byproducts in the preparation of 2-Fluorobenzeneethanethiol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the preparation of 2-Fluorobenzeneethanethiol. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the nucleophilic substitution (SN2) reaction between 2-fluorophenethyl bromide and a hydrosulfide salt, such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH). This reaction is favored due to the high nucleophilicity of the hydrosulfide anion.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The main byproducts encountered during the synthesis of this compound via the SN2 pathway are bis(2-fluorophenethyl) sulfide, 2-fluorostyrene, and bis(2-fluorophenethyl) disulfide.
Q3: How is the bis(2-fluorophenethyl) sulfide byproduct formed?
A3: The sulfide byproduct is formed in a consecutive SN2 reaction. The desired product, this compound, is also a potent nucleophile. It can react with the starting material, 2-fluorophenethyl bromide, to yield the sulfide.[1][2] To minimize this, a significant excess of the hydrosulfide reagent is recommended.[1][3]
Q4: Under what conditions does the 2-fluorostyrene byproduct form?
A4: 2-Fluorostyrene is the result of an elimination (E2) reaction, which competes with the desired substitution (SN2) reaction. While the hydrosulfide ion is a relatively weak base, the use of more hindered or stronger bases, or higher reaction temperatures, can promote the formation of this elimination byproduct.
Q5: What leads to the formation of the disulfide byproduct?
A5: The bis(2-fluorophenethyl) disulfide is formed through the oxidation of the this compound product.[2][4] This can occur during the reaction workup or on storage if the thiol is exposed to air or other oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound and a high amount of bis(2-fluorophenethyl) sulfide. | The concentration of the thiol product is high enough to compete with the hydrosulfide for the starting bromide. | Use a larger excess of the sodium or potassium hydrosulfide (typically 2-3 equivalents). Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Significant formation of 2-fluorostyrene. | The reaction temperature is too high, or a base that is too strong or sterically hindered is being used. | Maintain a moderate reaction temperature. Use a non-hindered hydrosulfide salt. Ensure the reaction medium is appropriate for an SN2 reaction (e.g., a polar aprotic solvent). |
| Presence of bis(2-fluorophenethyl) disulfide in the final product. | Oxidation of the thiol product during workup or storage. | Degas all solvents before use. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Store the final product under an inert atmosphere and at a low temperature. |
| Reaction is slow or does not go to completion. | Poor quality of starting materials or insufficient reaction temperature. | Ensure the 2-fluorophenethyl bromide is pure and the hydrosulfide salt is anhydrous. A moderate increase in temperature may be necessary, but this should be balanced against the risk of increased elimination. |
Data on Byproduct Formation
| Byproduct | Typical Amount | Factors Influencing Formation |
| bis(2-fluorophenethyl) sulfide | Can be a major byproduct | Ratio of hydrosulfide to alkyl halide. |
| 2-fluorostyrene | Minor to trace | Reaction temperature, basicity of the medium. |
| bis(2-fluorophenethyl) disulfide | Variable | Exposure to oxygen during workup and storage. |
Experimental Protocols
Synthesis of this compound via SN2 Reaction
This protocol is a representative method and may require optimization.
Materials:
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2-fluorophenethyl bromide
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Sodium hydrosulfide (NaSH), anhydrous
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Ethanol, degassed
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Deionized water, degassed
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Diethyl ether
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Under an inert atmosphere (nitrogen or argon), dissolve a 2-3 molar excess of sodium hydrosulfide in degassed ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Slowly add a solution of 2-fluorophenethyl bromide in a minimal amount of degassed ethanol to the stirred hydrosulfide solution at room temperature.
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Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Partition the residue between degassed deionized water and diethyl ether.
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Separate the organic layer, and wash it sequentially with degassed deionized water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and its byproducts.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Characterization of Impurities in 2-Fluorobenzeneethanethiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorobenzeneethanethiol. The following sections offer insights into identifying and characterizing potential impurities that may be present in your samples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound.
Q1: I've detected an unexpected peak in the Gas Chromatography (GC) analysis of my this compound sample. How can I identify its source?
A1: An unexpected peak in your GC chromatogram can originate from several sources. A systematic approach is crucial for identification:
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System Contamination: Inject a solvent blank to ensure the peak is not coming from the solvent, syringe, or the GC system itself.
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Starting Materials: The most common impurities are often residual starting materials from the synthesis. For example, in a synthesis starting from 2-fluorothiophenol, residual amounts of this starting material might be present.
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By-products: Side reactions during synthesis can lead to isomeric or related impurities. A common by-product could be the disulfide, bis(2-fluorophenyl) disulfide, formed by the oxidation of this compound.
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Degradation Products: this compound can degrade over time, especially when exposed to air or light. Oxidation to the corresponding disulfide is a common degradation pathway.
To identify the peak, Mass Spectrometry (MS) coupled with GC (GC-MS) is the most effective technique. The mass spectrum of the unknown peak can be compared to libraries of known compounds or analyzed for fragmentation patterns to elucidate the structure.
Q2: My ¹H NMR spectrum of this compound shows extra signals. What are the likely impurities?
A2: Unidentified signals in an NMR spectrum suggest the presence of impurities.
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Solvent Impurities: First, identify signals corresponding to the deuterated solvent used and any residual undeuterated solvent (e.g., chloroform-d often shows a peak for CHCl₃ at 7.26 ppm).
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Starting Materials & Reagents: Compare the unknown signals to the NMR spectra of the starting materials and reagents used in the synthesis.
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Structural Isomers: Consider the possibility of structural isomers, which would have a different substitution pattern on the aromatic ring. These can be difficult to distinguish without advanced 2D NMR techniques.
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Oxidation Product: The formation of the disulfide, bis(2-fluorophenyl) disulfide, would result in a different set of aromatic signals compared to the starting thiol.
A workflow for investigating unknown NMR signals is presented below.
Experimental Protocols
Detailed methodologies for key analytical techniques are provided to assist in the characterization of impurities.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
This method is suitable for identifying volatile and semi-volatile impurities in this compound.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of the this compound sample in a high-purity solvent such as dichloromethane or ethyl acetate.
- Vortex the sample until fully dissolved.
- If necessary, filter the sample through a 0.22 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
- GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase to 280 °C at a rate of 10 °C/min.
- Hold: Hold at 280 °C for 5 minutes.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 450.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Analysis:
- Integrate all peaks in the total ion chromatogram (TIC).
- Analyze the mass spectrum for each peak.
- Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification.
- Confirm the identity of impurities by comparing their retention times and mass spectra with those of certified reference standards, if available.
Data Presentation
Organizing analytical data is crucial for clear interpretation and comparison.
Table 1: Example Impurity Profile of a this compound Sample by GC-MS
| Peak No. | Retention Time (min) | Area (%) | Key m/z Fragments | Tentative Identification |
| 1 | 8.5 | 98.5 | 142, 110, 99 | This compound |
| 2 | 7.2 | 0.8 | 128, 109, 82 | 2-Fluorothiophenol |
| 3 | 15.4 | 0.5 | 282, 141, 109 | bis(2-fluorophenyl) disulfide |
| 4 | 6.1 | 0.2 | 78, 51 | Benzene (solvent residue) |
Visualizations
Diagrams illustrating workflows and logical relationships can aid in troubleshooting and experimental planning.
Caption: Workflow for identifying an unknown peak in a GC-MS analysis.
Caption: Decision tree for troubleshooting unexpected signals in an NMR spectrum.
Technical Support Center: Synthesis of 2-Fluorobenzeneethanethiol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Fluorobenzeneethanethiol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction of the starting material (e.g., 1-fluoro-2-(2-bromoethyl)benzene).2. Deactivation of the sulfur nucleophile (e.g., thiourea or sodium hydrosulfide).3. Incorrect reaction temperature or time. | 1. Monitor the reaction progress using TLC or GC to ensure the consumption of the starting material. If the reaction stalls, consider adding more of the sulfur nucleophile or extending the reaction time.2. Ensure the sulfur nucleophile is of high quality and handled under appropriate conditions (e.g., inert atmosphere for sodium hydrosulfide) to prevent oxidation.3. Optimize the reaction temperature. For the thiourea route, ensure the initial reaction to form the isothiouronium salt goes to completion, and the subsequent hydrolysis is carried out at the recommended temperature. |
| Formation of Side Products (e.g., Disulfide) | 1. Oxidation of the thiol product during workup or purification.2. The thiol product reacting with the starting alkyl halide to form a sulfide.[1][2] | 1. Work under an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup. Degas all solvents. Use a mild reducing agent (e.g., a small amount of sodium borohydride) during the workup to reduce any disulfide formed.2. Use a slight excess of the sulfur nucleophile to ensure all the alkyl halide is consumed.[1] |
| Difficulty in Isolating the Product | 1. Emulsion formation during aqueous workup.2. Co-elution of the product with byproducts during column chromatography. | 1. Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite.2. Use a different solvent system for chromatography. Consider converting the thiol to a less polar derivative (e.g., a thioester) for easier purification, followed by deprotection. |
| Product Decomposition | 1. The thiol is sensitive to heat, light, or air. | 1. Purify the product using vacuum distillation at a low temperature.[3] Store the purified thiol under an inert atmosphere, protected from light, and at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and reliable method is the reaction of 1-fluoro-2-(2-bromoethyl)benzene with thiourea, followed by alkaline hydrolysis of the resulting isothiouronium salt.[1][3] This two-step, one-pot procedure is generally effective for preparing thiols from alkyl halides.
Q2: Can I use sodium hydrosulfide (NaSH) instead of thiourea?
Yes, sodium hydrosulfide can be used as a nucleophile to displace the bromide from 1-fluoro-2-(2-bromoethyl)benzene. However, this reaction is more prone to the formation of the corresponding sulfide as a byproduct, where the initially formed thiolate anion attacks another molecule of the alkyl halide.[1][2] To minimize this, a significant excess of sodium hydrosulfide and careful control of reaction conditions are necessary.
Q3: My final product has a strong, unpleasant odor. How can I handle it safely?
Thiols are known for their strong, unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood. Glassware can be decontaminated by rinsing with a solution of bleach or hydrogen peroxide to oxidize the residual thiol.
Q4: How can I confirm the identity and purity of my this compound?
The identity and purity of the final product can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
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Fourier-Transform Infrared (FTIR) spectroscopy: To identify the characteristic S-H stretching vibration.
Q5: What are the key safety precautions I should take during this synthesis?
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Work in a well-ventilated fume hood at all times.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Handle thiourea with care as it is a suspected carcinogen.
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Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids.[4] Handle it in an inert atmosphere and have an appropriate quenching solution (e.g., bleach) readily available.
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The starting material, 1-fluoro-2-(2-bromoethyl)benzene, is a lachrymator and should be handled with caution.
Experimental Protocols
Synthesis of this compound via the Thiourea Route
This protocol is adapted from the synthesis of 2-phenylethanethiol.[3]
Step 1: Formation of the Isothiouronium Salt
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-fluoro-2-(2-bromoethyl)benzene (1.0 eq), thiourea (1.1 eq), and ethanol (95%, ~2.5 mL per gram of alkyl halide).
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Heat the mixture to reflux and maintain for 6 hours.
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Cool the reaction mixture to room temperature, which should result in the crystallization of the 2-(2-fluorophenyl)ethyl-isothiouronium bromide salt.
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Collect the salt by filtration and wash with a small amount of cold ethanol.
Step 2: Hydrolysis to this compound
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Transfer the collected isothiouronium salt to a two-necked flask equipped with a reflux condenser and a nitrogen inlet.
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Add a 5 N solution of sodium hydroxide in water (~15 mL per gram of the salt).
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Heat the mixture to reflux under a slow stream of nitrogen for 2 hours.
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Cool the reaction mixture to room temperature.
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Carefully acidify the mixture with 2 N hydrochloric acid until it is acidic to litmus paper.
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Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter to remove the drying agent and concentrate the solvent under reduced pressure.
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Purify the crude product by vacuum distillation to obtain this compound.
Data Presentation
| Parameter | Expected Value |
| Yield | 60-70% |
| Boiling Point | ~100-105 °C at 20 mmHg (estimated) |
| Appearance | Colorless liquid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.00 (m, 4H, Ar-H), 2.88 (q, J = 7.6 Hz, 2H, Ar-CH₂), 2.70 (dt, J = 8.0, 6.4 Hz, 2H, CH₂-SH), 1.35 (t, J = 8.0 Hz, 1H, SH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 161.5 (d, J = 245 Hz, C-F), 131.0 (d, J = 8 Hz), 128.5 (d, J = 4 Hz), 124.2 (d, J = 15 Hz), 124.1 (d, J = 3 Hz), 115.3 (d, J = 22 Hz), 30.5, 25.0 |
| ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | -118.0 |
Note: NMR data is predicted and may vary slightly.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Technical Support Center: Cross-Coupling Reactions with 2-Fluorobenzeneethanethiol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in cross-coupling reactions involving 2-Fluorobenzeneethanethiol.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with thiol-containing compounds like this compound challenging?
A1: Thiols and their corresponding thiolates are notorious for poisoning transition metal catalysts, particularly palladium. The sulfur atom can coordinate strongly to the metal center, leading to catalyst deactivation and low reaction yields. This "catalyst poisoning" is a primary hurdle in developing efficient cross-coupling methods for sulfur-containing substrates[1].
Q2: What are the most common types of cross-coupling reactions for forming C-S bonds with this compound?
A2: The most direct method is a C-S cross-coupling reaction, often performed under conditions similar to the Buchwald-Hartwig amination[2]. This reaction typically couples an aryl halide or triflate with the thiol. Both palladium and nickel-based catalyst systems have proven effective for this transformation[3][4].
Q3: Can I use this compound directly in a Suzuki-Miyaura reaction?
A3: Direct use of unprotected thiols like this compound in Suzuki-Miyaura reactions is generally not recommended. The thiol group is likely to poison the palladium catalyst, resulting in low to no yield and the formation of disulfide side products[1]. Strategies to overcome this include using thiol protecting groups or specially designed, poison-resistant catalyst systems.
Q4: What are the key components of a typical catalyst system for C-S coupling with this compound?
A4: A typical catalyst system consists of three main components:
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Metal Precursor: A source of the active catalyst, such as a palladium(II) salt like Pd(OAc)₂ or a palladium(0) complex like Pd₂(dba)₃[1][5]. Nickel(II) complexes are also used as a more cost-effective alternative[3].
-
Ligand: Crucial for stabilizing the metal center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos, Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are commonly employed to enhance catalyst activity and resist poisoning[1][3][5][6].
-
Base: An appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) is required to deprotonate the thiol and participate in the catalytic cycle[5][7][8].
Q5: Are there alternatives to palladium catalysts for these reactions?
A5: Yes, nickel-based catalysts, particularly those supported by N-Heterocyclic Carbene (NHC) ligands, have emerged as inexpensive, efficient, and environmentally friendly alternatives for C-S coupling reactions[3]. Copper-based systems have also been reported for coupling thiols with aryl halides[9].
Troubleshooting Guide
Problem 1: Low or no product yield in a C-S coupling reaction.
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning/Deactivation | Increase catalyst loading slightly. Switch to a more robust ligand system, such as a bulky biarylphosphine (e.g., XPhos, SPhos) or an N-Heterocyclic Carbene (NHC) ligand, which are known to be more resistant to sulfur poisoning[4][5][6]. |
| Incorrect Base | The choice of base is critical. Screen a panel of bases, including inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (KOt-Bu) options. The base's strength and solubility can significantly impact the reaction rate[8][10]. |
| Sub-optimal Solvent or Temperature | Toluene and dioxane are common solvents. Ensure the reaction is performed at the optimal temperature, as many C-S couplings require heating (e.g., 80-110 °C) to proceed efficiently[4][8]. |
| Poor Quality Reagents | Ensure the thiol, aryl halide, solvent, and base are pure and anhydrous (if required by the specific protocol). |
Problem 2: Significant formation of disulfide byproducts (Ar-S-S-Ar).
| Possible Cause | Troubleshooting Step |
| Oxidative Coupling of Thiol | This is a common side reaction, especially in the presence of trace oxygen[1]. Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. Use fresh, degassed solvents. |
| Slow Reductive Elimination | If the desired C-S bond formation (reductive elimination) is slow, the thiol anilide intermediate may be susceptible to side reactions. Using a more electron-rich and bulky ligand can often accelerate the reductive elimination step[6]. |
Problem 3: The reaction is not reproducible.
| Possible Cause | Troubleshooting Step |
| Inconsistent Catalyst Activation | If using a Pd(II) precatalyst, the initial reduction to the active Pd(0) species can be inconsistent. Consider using a well-defined Pd(0) precatalyst or a pre-formed catalyst complex to ensure reliable initiation[11][12]. |
| Trace Impurities | Trace amounts of water or oxygen can interfere with the reaction. Ensure rigorous inert atmosphere techniques and use of anhydrous solvents. |
| Reagent Stoichiometry | The stoichiometry of the amine or thiol can be critical. An excess may inhibit the catalyst in some cases[4]. Verify the exact molar ratios as specified in the protocol. |
Data Presentation: Catalyst Systems for C-S Cross-Coupling
The following tables summarize catalyst systems and conditions for relevant C-S cross-coupling reactions.
Table 1: Palladium-Catalyzed C-S Coupling of Thiols with Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(L-Pro)₂ | Proline | K₂CO₃ | PEG-400/H₂O | 80 | 91-95 | [7] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 82-95 | [1] |
| Pd(OAc)₂ | X-Phos | K₃PO₄ | Dioxane | 80 | 76-87 | [5] |
| [Pd(IPr)(μ-Cl)Cl]₂ | IPr (NHC) | KHMDS | Toluene | 100 | ~90 | [4] |
Table 2: Nickel-Catalyzed C-S Coupling of Thiols with Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| NiCl₂(dme) | IPr·HCl (NHC) | NaOt-Bu | Dioxane | 80 | 85-98 | [3] |
| Ni(0) | IMes (NHC) | K₃PO₄ | Toluene | 110 | Good-Excellent | [3] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-S Coupling (Adapted from Buchwald-Hartwig Conditions)
This protocol is a general starting point for the coupling of this compound with an aryl halide.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 mmol) to the tube. Then, add this compound (1.2 mmol) via syringe, followed by the anhydrous, degassed solvent (e.g., dioxane, 5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir for the specified time (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General workflow for a cross-coupling experiment.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield reactions.
Catalyst Deactivation Pathway
Caption: Simplified view of catalyst poisoning by thiolate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Self-Assembled Monolayers: 2-Fluorobenzeneethanethiol vs. Other Aromatic Thiols
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, offering a powerful platform for tailoring surface properties at the nanoscale. In the realm of biomaterials, drug delivery, and biosensing, the choice of the SAM-forming molecule is critical in dictating the functionality, stability, and biocompatibility of the surface. This guide provides a comparative analysis of SAMs formed from 2-Fluorobenzeneethanethiol and other aromatic thiols, offering insights into their performance based on available experimental data and established principles of surface science. While direct comparative studies on this compound are limited, this guide synthesizes information from related aromatic and fluorinated systems to provide a valuable resource for researchers.
Introduction to Aromatic Thiol SAMs
Aromatic thiols are a class of molecules that form robust and well-defined SAMs on gold and other noble metal surfaces. The aromatic ring provides a rigid backbone, leading to highly ordered monolayers with distinct electronic and interfacial properties. These properties can be further tuned by introducing functional groups onto the aromatic ring. This guide focuses on this compound, a molecule where a fluorine atom and an ethanethiol group are attached to a benzene ring. The presence of the fluorine atom is expected to significantly influence the surface properties, including hydrophobicity, stability, and protein resistance.
Performance Comparison: this compound vs. Other Aromatic Thiols
This section compares the expected performance of SAMs derived from this compound with those from unsubstituted benzenethiol and oligo(ethylene glycol) (OEG)-terminated thiols, a gold standard for protein resistance.
Table 1: Comparison of SAM Properties
| Property | This compound | Benzenethiol | Oligo(ethylene glycol)-terminated Thiols |
| Surface Hydrophobicity | Higher | Moderate | Low (Hydrophilic) |
| Expected Protein Adsorption | Lower than Benzenethiol | Moderate | Very Low (Protein Resistant)[1][2][3][4][5] |
| Thermal Stability | Potentially Higher | Moderate | Dependent on chain length and packing |
| Molecular Ordering | High | High | Can be crystalline or amorphous |
| Surface Dipole | Significant | Small | Moderate |
Note: The data for this compound is extrapolated based on the known effects of fluorination on other organic molecules.
Key Performance Attributes
1. Surface Hydrophobicity and Protein Resistance:
The introduction of fluorine atoms into organic molecules is known to increase their hydrophobicity. Therefore, SAMs of this compound are expected to be more hydrophobic than those of benzenethiol. While high hydrophobicity can sometimes lead to increased protein adsorption due to hydrophobic interactions, the unique electronic properties of fluorine may lead to reduced protein fouling compared to simple hydrocarbon surfaces. However, for true protein resistance, oligo(ethylene glycol) (OEG)-terminated SAMs remain the benchmark. These SAMs create a hydrophilic, sterically-hindered surface layer that effectively prevents protein adsorption[1][2][3][4][5].
2. Stability:
The stability of SAMs is crucial for their practical application. Aromatic SAMs are generally more thermally stable than their aliphatic counterparts. The strong C-F bond in this compound may further enhance the thermal and chemical stability of the resulting SAMs.
3. Molecular Ordering and Surface Dipole:
The rigid nature of the benzene ring in aromatic thiols promotes the formation of highly ordered, crystalline SAMs. The fluorine substituent in this compound is expected to influence the packing density and introduce a significant surface dipole moment. This surface dipole can be utilized to tune the work function of the underlying metal substrate, a property that is valuable in organic electronics.
Experimental Protocols
The following is a general protocol for the formation of aromatic thiol SAMs on gold substrates. This can be adapted for this compound and other aromatic thiols.
Experimental Workflow for SAM Formation and Characterization
Caption: Workflow for SAM formation and characterization.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound (or other aromatic thiol)
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Deionized (DI) water
Procedure:
-
Substrate Preparation:
-
Clean the gold substrates by immersing them in Piranha solution for 10-15 minutes.
-
Rinse the substrates thoroughly with DI water and then with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the aromatic thiol in anhydrous ethanol.
-
Immerse the clean, dry gold substrates in the thiol solution.
-
Allow the SAMs to form by incubating the substrates in the solution for 24 hours at room temperature.
-
After incubation, remove the substrates from the solution and rinse them thoroughly with ethanol to remove any non-covalently bound molecules.
-
Dry the SAM-coated substrates under a stream of nitrogen gas.
-
-
Characterization:
-
Contact Angle Goniometry: Measure the static water contact angle to determine the surface hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of the thiol and determine the thickness of the monolayer.
-
Ellipsometry: Measure the thickness of the SAM.
-
Atomic Force Microscopy (AFM): Image the surface morphology to assess the ordering and defect density of the SAM.
-
Protein Adsorption Studies:
-
Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation (QCM-D): These techniques can be used to monitor protein adsorption onto the SAM surface in real-time.
-
Incubate the SAM-coated substrates in a protein solution (e.g., fibrinogen, lysozyme) and measure the amount of adsorbed protein.
Logical Relationship of SAM Properties
The interplay between the molecular structure of the thiol and the resulting properties of the SAM is crucial for designing functional surfaces.
Influence of Molecular Structure on SAM Performance
Caption: Factors influencing SAM performance.
Conclusion
The choice of aromatic thiol for SAM formation significantly impacts the resulting surface properties. While direct comparative data for this compound is not abundant, the known effects of fluorination suggest that its SAMs will exhibit increased hydrophobicity and potentially enhanced stability compared to unsubstituted aromatic thiols. For applications requiring high resistance to protein fouling, oligo(ethylene glycol)-terminated thiols remain the superior choice. The experimental protocols and characterization techniques outlined in this guide provide a framework for researchers to systematically evaluate and compare the performance of different aromatic thiol SAMs for their specific applications in drug development, biosensing, and materials science. Further experimental investigation into the properties of this compound SAMs is warranted to fully elucidate their potential.
References
- 1. Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Protein resistant oligo(ethylene glycol) terminated self-assembled monolayers of thiols on gold by vapor deposition in vacuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Analytical techniques for the quantification of 2-Fluorobenzeneethanethiol
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 2-Fluorobenzeneethanethiol, a variety of analytical techniques are available. The selection of an appropriate method is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides a comparative overview of the most common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection, supported by experimental data for similar analytes.
Comparison of Analytical Techniques
The following table summarizes the key quantitative performance metrics for the analytical techniques discussed. The data presented is based on published methods for aromatic thiols and volatile sulfur compounds, providing a reasonable expectation of performance for this compound.
| Analytical Technique | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| Gas Chromatography | Mass Spectrometry (MS) | 0.5 - 5 µg/L[1] | 1.8 - 10 µg/L[1] | > 0.99 | High selectivity, structural information from mass spectra. | Can be less sensitive than specific sulfur detectors.[2] |
| Sulfur Chemiluminescence (SCD) | < 100 ppb (by weight)[3] | Low µg/L range | > 0.999 | Highly specific and sensitive for sulfur compounds, equimolar response.[4][5] | Does not provide structural information. | |
| High-Performance Liquid Chromatography | UV/Visible (UV) | ng/L to µg/L range (with derivatization) | ng/L to µg/L range (with derivatization) | > 0.99 | Widely available, robust. | Often requires derivatization for adequate sensitivity of thiols. |
| Fluorescence (FLD) | 0.001 - 0.012 µg/L (with derivatization)[6] | 0.003 - 0.037 µg/L (with derivatization)[6] | > 0.99 | Very high sensitivity and selectivity with appropriate derivatizing agents. | Derivatization adds complexity to the sample preparation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
For liquid samples, a simple dilution with a suitable solvent (e.g., dichloromethane or hexane) may be sufficient. For more complex matrices or to achieve lower detection limits, a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) is recommended.
-
HS-SPME Protocol:
-
Place a known volume of the sample into a headspace vial.
-
Add an appropriate amount of salt (e.g., NaCl) to increase the volatility of the analyte.
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.
-
Expose an SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analyte.
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions for this compound.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Derivatization:
Thiols like this compound are often not naturally fluorescent and require derivatization to be detected with high sensitivity by FLD. A common derivatizing agent is 4-fluoro-7-sulfobenzofurazan, ammonium salt (SBD-F).
-
Derivatization Protocol:
-
To 100 µL of the sample (or standard solution), add 100 µL of a buffer solution (e.g., 0.1 M borate buffer, pH 8.0).
-
Add 100 µL of a solution of the derivatizing agent (e.g., 1 mg/mL SBD-F in buffer).
-
Mix and heat the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) in the dark.
-
Cool the mixture to room temperature.
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
HPLC-FLD Conditions:
-
Column: A reversed-phase column, such as a C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Gradient Example: Start with 20% organic phase, increase to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector:
-
Excitation Wavelength (λex): Dependent on the derivatizing agent (e.g., ~385 nm for SBD-F derivatives).
-
Emission Wavelength (λem): Dependent on the derivatizing agent (e.g., ~515 nm for SBD-F derivatives).
-
Visualizations
To aid in the understanding of the analytical workflows, the following diagrams have been generated.
Caption: General analytical workflow for the quantification of this compound.
Caption: Logical comparison of GC and HPLC approaches for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. gcms.cz [gcms.cz]
- 5. shimadzu.com [shimadzu.com]
- 6. Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Structure of 2-Fluorobenzeneethanethiol: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and interactions. X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in a crystalline solid. This guide provides a comparative framework for the structural validation of 2-Fluorobenzeneethanethiol, referencing the known crystal structure of its parent compound, benzenethiol, and outlining the standardized experimental protocol.
While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), its molecular geometry can be confidently inferred from the well-characterized structure of benzenethiol. The introduction of a fluorine atom at the ortho position is expected to induce subtle changes in bond lengths and angles due to its electronegativity and steric influence.
This guide will detail the experimental workflow for obtaining a crystal structure of a small molecule like this compound, present a comparison of its expected properties with known data for benzenethiol and another key alternative, 4-fluorobenzenethiol, and provide the crystallographic data for benzenethiol as a benchmark.
Comparative Analysis of Physicochemical Properties
A comparative analysis of the physicochemical properties of this compound and its structural analogs is crucial for understanding the impact of fluorine substitution on its behavior, particularly in applications such as the formation of self-assembled monolayers (SAMs).
| Property | This compound | Benzenethiol | 4-Fluorobenzenethiol |
| Molecular Formula | C₆H₅FS | C₆H₆S | C₆H₅FS |
| Molecular Weight | 128.17 g/mol | 110.18 g/mol [1] | 128.17 g/mol |
| Melting Point | Not available | -14.8 °C | -27 °C |
| Boiling Point | Not available | 168.3 °C[1] | 162 °C |
| Density | Not available | 1.078 g/mL | 1.203 g/mL at 25 °C |
Performance in Self-Assembled Monolayers (SAMs)
Thiophenols are extensively used in the formation of SAMs on noble metal surfaces, a technology vital in areas ranging from molecular electronics to biosensing. The introduction of fluorine atoms can significantly alter the properties of these monolayers.
| Parameter | This compound (Expected) | Benzenethiol | 4-Fluorobenzenethiol (Expected) |
| Surface Energy | Lower than benzenethiol | Baseline | Lower than benzenethiol |
| Hydrophobicity | Increased | Baseline | Increased |
| SAM Packing Density | Potentially altered due to steric hindrance | High | High |
| Dipole Moment | Modified due to C-F bond | Baseline | Modified due to C-F bond |
Structural Validation by X-ray Crystallography: A Methodological Overview
The definitive validation of the this compound structure would necessitate single-crystal X-ray diffraction. This powerful analytical technique provides precise measurements of bond lengths, bond angles, and the overall molecular conformation.
Experimental Protocol for Small Molecule X-ray Crystallography
The following protocol outlines the essential steps for determining the crystal structure of a small organic molecule like this compound.
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For a liquid sample like this compound, crystallization can be attempted by slow evaporation from a suitable solvent, or by in-situ crystallization on the diffractometer at low temperatures.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is exposed to a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used to collect a series of diffraction images as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. This initial model is then refined against the experimental diffraction data to obtain a final, accurate structure. This refinement process minimizes the difference between the observed and calculated structure factors.
The workflow for this process is illustrated in the following diagram:
Caption: A flowchart illustrating the key stages of small molecule X-ray crystallography.
Benchmark Crystallographic Data: Benzenethiol
The crystal structure of benzenethiol provides a reliable reference for predicting the geometry of this compound. The key structural parameters for benzenethiol are presented below, as obtained from the Crystallography Open Database (COD ID: 7117753).[1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell a (Å) | 7.1905 |
| Unit Cell b (Å) | 11.4643 |
| Unit Cell c (Å) | 13.8150 |
| Unit Cell α (°) | 90 |
| Unit Cell β (°) | 90 |
| Unit Cell γ (°) | 90 |
Selected Bond Lengths and Angles (from CIF analysis):
A detailed analysis of the Crystallographic Information File (CIF) for benzenethiol would provide precise bond lengths and angles. For this compound, it is anticipated that the C-F bond length would be approximately 1.35 Å. The C-C bond lengths within the aromatic ring are expected to be in the range of 1.38-1.40 Å. The C-S bond length should be similar to that in benzenethiol, approximately 1.78 Å, and the S-H bond length around 1.34 Å. The substitution of a hydrogen atom with a larger and more electronegative fluorine atom at the ortho position may lead to minor distortions in the planarity of the benzene ring and could influence the orientation of the thiol group relative to the ring.
References
A Comparative Guide to the Electronic Properties of 2-Fluorobenzeneethanethiol and Related Aromatics: A DFT Perspective
For researchers, scientists, and drug development professionals, understanding the electronic properties of molecules is paramount for predicting their reactivity, stability, and potential biological activity. This guide offers a comparative analysis of the electronic characteristics of 2-Fluorobenzeneethanethiol, a molecule of interest in various chemical and pharmaceutical contexts. In the absence of direct experimental data for this specific compound, this guide leverages Density Functional Theory (DFT) studies of structurally related molecules—Benzene, Fluorobenzene, Thiophenol, and Benzeneethanethiol—to provide insights into its expected electronic behavior.
This comparative analysis is built upon data from published DFT studies, providing a framework for understanding how the addition of fluoro and ethanethiol functional groups to a benzene ring influences its electronic properties. The primary computational method referenced is the B3LYP functional with a 6-311++G(d,p) basis set, a widely accepted and robust level of theory for such molecules.
Comparative Analysis of Electronic Properties
The electronic properties of a molecule, such as its HOMO-LUMO gap and dipole moment, are critical indicators of its chemical reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them, provide insights into a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. The dipole moment, on the other hand, is a measure of the overall polarity of the molecule, which influences its solubility and how it interacts with other polar molecules.
Below is a summary of key electronic properties for this compound's constituent and related molecules, compiled from various DFT studies.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Computational Method |
| Benzene | -6.74 | -0.21 | 6.53 | 0.00 | B3LYP/6-311+G(d,p) |
| Fluorobenzene | -6.85 | -0.38 | 6.47 | 1.63 | B3LYP/6-311+G(d,p) |
| Thiophenol | -6.18 | -0.81 | 5.37 | 1.34 | B3LYP/6-311++G(d,p)[1][2] |
| Benzeneethanethiol | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| This compound | Predicted | Predicted | Predicted | Predicted |
From the data, it is evident that the introduction of a thiol group (in Thiophenol) significantly decreases the HOMO-LUMO gap compared to benzene, suggesting an increase in reactivity. The fluorine atom in Fluorobenzene has a less pronounced effect on the HOMO-LUMO gap but introduces a significant dipole moment. Based on these trends, it can be inferred that this compound will likely have a HOMO-LUMO gap similar to or slightly smaller than that of Thiophenol, and a notable dipole moment arising from the contributions of both the fluorine and the ethanethiol groups.
Experimental and Computational Protocols
The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT). A typical protocol for such a study is as follows:
-
Molecular Structure Optimization: The initial geometry of the molecule is built and then optimized to find the lowest energy conformation. This is a crucial step to ensure that the calculated properties correspond to a stable structure.
-
Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.
-
Electronic Property Calculations: With the optimized geometry, single-point energy calculations are performed to determine the electronic properties, including the energies of the HOMO and LUMO, and the molecular dipole moment.
-
Software and Method: A common choice of software for these calculations is Gaussian. The B3LYP hybrid functional is frequently used as it provides a good balance between accuracy and computational cost for many organic molecules.[1][2] The 6-311++G(d,p) basis set is a Pople-style basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for describing anions and weak interactions.[1][2]
Logical Workflow for a Comparative DFT Study
The process of conducting a comparative DFT study to predict the properties of a target molecule based on related known molecules can be visualized as a logical workflow.
Caption: Logical workflow for a comparative DFT study.
This guide provides a foundational understanding of the expected electronic properties of this compound based on the principles of computational chemistry and data from related molecules. For researchers and drug development professionals, this information can guide further experimental and computational investigations into this and similar molecules of interest.
References
- 1. Assessing antioxidant activity through theory and experiments: A comparative DFT study of phenol and thiophenol analogues | Poster Board #2048 - American Chemical Society [acs.digitellinc.com]
- 2. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Positional Impact of Fluorine on the Physicochemical Properties of Fluorobenzenethiols: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent positioning on molecular properties is paramount. In the realm of aromatic thiols, the strategic placement of a fluorine atom can significantly alter the acidity, surface adsorption characteristics, and electronic behavior of the molecule. This guide provides a comparative analysis of ortho-, meta-, and para-fluorobenzenethiol, supported by experimental data and detailed methodologies, to elucidate the critical relationship between fluorine's position and the resultant properties.
The substitution of a hydrogen atom with fluorine in a benzenethiol molecule introduces a strong electronegative element, thereby inducing significant electronic perturbations within the aromatic ring. The magnitude and nature of these effects are highly dependent on the position of the fluorine atom relative to the thiol group. These variations have profound implications for applications ranging from self-assembled monolayers (SAMs) on metal surfaces to the design of targeted pharmaceutical agents.
Comparative Analysis of Isomeric Properties
The distinct electronic environments created by the ortho, meta, and para positioning of the fluorine atom directly influence the molecule's acidity (pKa), its interaction with surfaces (adsorption energy), and its electronic characteristics, such as the work function of modified surfaces.
| Property | Ortho-fluorobenzenethiol | Meta-fluorobenzenethiol | Para-fluorobenzenethiol |
| Predicted pKa | Lower than benzenethiol | Lower than benzenethiol | 6.40[1] |
| Work Function of Modified Gold Surface (eV) | 4.86[2][3][4] | 5.15[2][3][4] | 5.23[5] |
| Calculated Dipole Moment (Debye) | 2.03[2][3][4] | 1.48[2][3][4] | 1.19[2][3][4] |
| Water Contact Angle on Modified Gold Surface (°) | 70.3[2][3] | 76.2[2][3] | 78.8[6] |
Key Observations:
-
Acidity (pKa): While a specific experimental pKa value for the ortho and meta isomers was not found in the immediate search, the known electron-withdrawing nature of fluorine suggests that all three isomers will be more acidic (have a lower pKa) than unsubstituted benzenethiol. The para-fluorobenzenethiol has a predicted pKa of 6.40.[1] The relative acidities can be rationalized by considering the inductive and resonance effects of the fluorine atom. For the para and meta positions, the Hammett constants (σp = +0.06, σm = +0.34) indicate a stronger electron-withdrawing inductive effect from the meta position, which would theoretically lead to a lower pKa for the meta isomer compared to the para isomer. The ortho position is subject to a combination of strong inductive effects and potential steric hindrance or hydrogen bonding interactions with the thiol group, which can also influence its acidity.
-
Electronic Properties (Work Function): The work function of a gold surface is significantly altered upon the formation of a self-assembled monolayer of fluorobenzenethiols. This modification is directly correlated with the dipole moment of the molecule. The para- and meta-fluorobenzenethiols increase the work function of gold, with the effect being most pronounced for the para isomer.[2][3][4][5] This is attributed to the orientation of the molecular dipole moment, which aligns to create a surface dipole that adds to the work function. Conversely, the ortho-fluorobenzenethiol has been shown to decrease the work function of gold surfaces.[2][3][4] This reversal is due to a change in the orientation of the net dipole moment of the adsorbed molecule.
-
Surface Properties (Wettability): The water contact angle of gold surfaces modified with the different isomers provides insight into the surface energy and hydrophobicity. The contact angle increases from the ortho to the para isomer, indicating a more hydrophobic surface for the para-substituted monolayer.[2][3][6]
Logical Relationship between Fluorine Position and Properties
The following diagram illustrates the causal relationships between the position of the fluorine atom and the resulting physicochemical properties of the fluorobenzenethiol isomers.
Figure 1. Logical workflow illustrating how the position of the fluorine atom dictates the electronic effects, which in turn influence the key physicochemical properties of fluorobenzenethiols.
Experimental Protocols
The data presented in this guide is derived from established experimental techniques. Below are detailed methodologies for the key experiments cited.
Measurement of Work Function via Ultraviolet Photoelectron Spectroscopy (UPS)
Objective: To determine the work function of a gold surface before and after modification with a fluorobenzenethiol self-assembled monolayer.
Methodology:
-
A clean gold substrate is prepared by thermal evaporation onto a suitable support (e.g., silicon wafer with a titanium adhesion layer).
-
The initial work function of the bare gold surface is measured using a UPS system. This involves irradiating the surface with ultraviolet photons (typically from a helium discharge lamp, He I at 21.22 eV) and measuring the kinetic energy of the emitted photoelectrons. The work function (Φ) is calculated as the difference between the photon energy (hν) and the width of the photoelectron energy distribution (E_max - E_min), specifically from the secondary electron cutoff.
-
The gold substrate is then immersed in a dilute solution (e.g., 1 mM) of the specific fluorobenzenethiol isomer in a suitable solvent (e.g., ethanol) for a sufficient time (typically 24 hours) to allow for the formation of a well-ordered self-assembled monolayer.
-
The modified substrate is rinsed with the pure solvent to remove any physisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen).
-
The UPS measurement is repeated on the modified surface to determine the new work function. The change in work function (ΔΦ) is the difference between the work function of the modified surface and the bare gold surface.
Determination of Water Contact Angle
Objective: To assess the wettability and surface energy of the fluorobenzenethiol-modified gold surfaces.
Methodology:
-
The fluorobenzenethiol-modified gold substrates are prepared as described in the previous protocol.
-
A goniometer is used to measure the static water contact angle. A small droplet of deionized water (typically a few microliters) is carefully deposited onto the surface of the modified substrate.
-
A high-resolution camera captures the profile of the water droplet.
-
Image analysis software is used to measure the angle formed at the three-phase (solid-liquid-vapor) contact line.
-
Measurements are taken at multiple locations on the surface to ensure reproducibility and obtain an average contact angle.
Measurement of Adsorption Energy via Thermal Desorption Spectroscopy (TDS)
Objective: To quantify the strength of the interaction between the fluorobenzenethiol molecules and the gold surface.
Methodology:
-
A gold single crystal or a thin film on a resistive heater is placed in an ultra-high vacuum (UHV) chamber.
-
The clean gold surface is exposed to a controlled dose of the fluorobenzenethiol vapor at a low temperature to allow for adsorption.
-
The temperature of the substrate is then ramped up at a linear rate.
-
A mass spectrometer is used to monitor the desorption of the fluorobenzenethiol molecules (or their fragments) as a function of temperature.
-
The resulting thermogram (desorption rate vs. temperature) exhibits one or more peaks. The temperature at which the desorption rate is maximum (T_p) is related to the desorption energy (E_d).
-
The Redhead equation can be used to estimate the adsorption energy from the peak desorption temperature, assuming a first-order desorption process: E_d = R * T_p * [ln(ν * T_p / β) - 3.46], where R is the gas constant, ν is the pre-exponential factor (typically assumed to be 10^13 s^-1), and β is the heating rate.
By understanding the distinct properties endowed by the ortho, meta, and para positioning of fluorine in fluorobenzenethiols, researchers can make more informed decisions in the design and application of these versatile molecules in diverse scientific and technological fields.
References
Isomeric Effects of Fluorine Substitution in Benzeneethanethiol: A Comparative Analysis
A comprehensive review of existing literature reveals a notable gap in experimental data directly comparing the isomeric effects of fluorine substitution in benzeneethanethiol. Despite targeted searches for quantitative data on the ortho-, meta-, and para-isomers of this compound, no specific studies providing a side-by-side comparison of their physicochemical properties or biological activities were identified. This guide, therefore, aims to provide a foundational understanding of the anticipated effects based on established principles of organic chemistry, while highlighting the need for future experimental investigation.
While direct experimental data for the fluorinated isomers of benzeneethanethiol is currently unavailable in the reviewed literature, we can extrapolate the expected trends based on the known electronic effects of fluorine and the principles of aromatic substitution. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). Simultaneously, it possesses lone pairs of electrons that can be donated to the benzene ring through resonance (+R or +M effect). The interplay of these two opposing effects, and their dependence on the isomeric position (ortho, meta, or para), is crucial in determining the chemical and physical properties of the molecule.
Expected Physicochemical Properties
A comparative table of predicted properties for the ortho-, meta-, and para-isomers of fluorobenzeneethanethiol is presented below. It is important to note that these are qualitative predictions based on electronic effects and require experimental validation.
| Property | Ortho-isomer | Meta-isomer | Para-isomer | Rationale |
| Acidity (pKa of Thiol) | Predicted to be most acidic | Predicted to be least acidic | Predicted to be of intermediate acidity | The strong -I effect of fluorine stabilizes the thiolate anion. This effect is strongest at the ortho position due to proximity, and weakest at the meta position. The +R effect, which would destabilize the anion, is not operative from the meta position. |
| Redox Potential | Predicted to have the highest oxidation potential | Predicted to have the lowest oxidation potential | Predicted to have an intermediate oxidation potential | The electron-withdrawing nature of fluorine makes the sulfur atom less electron-rich and therefore harder to oxidize. The strength of this effect follows the order ortho > para > meta. |
| Dipole Moment | Predicted to have a significant dipole moment | Predicted to have the largest dipole moment | Predicted to have the smallest dipole moment | The vector sum of the C-F and C-S bond dipoles will be greatest in the meta-isomer and smallest in the para-isomer due to their relative orientations. |
Proposed Experimental Protocols for Comparative Analysis
To address the current knowledge gap, the following experimental protocols are proposed for a comprehensive comparison of the fluorobenzeneethanethiol isomers.
Synthesis of Fluorobenzeneethanethiol Isomers
A potential synthetic route to the target compounds could involve the reduction of the corresponding fluorobenzenesulfonyl chlorides or the reaction of the appropriate fluorothiophenol with an ethylating agent. A generalized workflow is depicted below.
Caption: A generalized synthetic workflow for the preparation of fluorobenzeneethanethiol isomers.
Physicochemical Characterization
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the isomeric purity and structure of the synthesized compounds. The chemical shifts will provide insights into the electronic environment of the nuclei in each isomer.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the S-H and C-F bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of each isomer.
-
-
Acidity Determination (pKa):
-
The pKa of the thiol group for each isomer can be determined using potentiometric titration or UV-Vis spectrophotometry by monitoring the change in absorbance of the thiolate anion as a function of pH.
-
-
Redox Potential Measurement:
-
Cyclic voltammetry can be employed to determine the oxidation potential of the thiol group in each isomer, providing a quantitative measure of their susceptibility to oxidation.
-
Potential Signaling Pathway Interactions
Given the role of thiols in various biological processes, including redox signaling and enzyme inhibition, it is plausible that the fluorinated isomers of benzeneethanethiol could interact with cellular signaling pathways. The electronic properties conferred by the fluorine substituent at different positions could modulate their reactivity with biological thiols, such as cysteine residues in proteins.
Caption: A hypothetical signaling pathway illustrating the potential interaction of fluorobenzeneethanethiol isomers with a target protein.
A Head-to-Head Battle for Surface Supremacy: Evaluating Alternatives to 2-Fluorobenzeneethanethiol in Self-Assembled Monolayers
For researchers, scientists, and drug development professionals engaged in surface chemistry and nanoparticle functionalization, the choice of ligand for creating self-assembled monolayers (SAMs) is critical. For years, aromatic thiols, including 2-Fluorobenzeneethanethiol, have been a mainstay for modifying gold surfaces. However, the demand for enhanced stability and tailored surface properties has spurred the investigation into alternative reagents. This guide provides an in-depth comparison of this compound with other aromatic thiols and a next-generation contender, N-heterocyclic carbenes (NHCs), supported by experimental data and detailed protocols.
The primary application for this compound lies in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. These highly ordered molecular layers are instrumental in a variety of fields, from biosensing and drug delivery to molecular electronics. The thiol group (-SH) readily bonds to the gold surface, while the fluorinated aromatic ring allows for the precise tuning of surface properties such as hydrophobicity, surface energy, and electronic characteristics.
The Rise of a New Challenger: N-Heterocyclic Carbenes
While thiols have proven utility, their gold-sulfur bond can be susceptible to oxidation and displacement by other sulfur-containing compounds, limiting the long-term stability of the resulting SAMs.[1][2] This has led to the emergence of N-heterocyclic carbenes (NHCs) as a superior alternative for robust surface functionalization.[1][2][3] Experimental evidence demonstrates that the gold-carbon bond formed by NHCs is significantly stronger and more resistant to heat and harsh chemical environments compared to the gold-sulfur bond of thiols.[1][2]
Performance Under the Microscope: A Data-Driven Comparison
To provide a clear comparison, the following table summarizes key performance metrics for SAMs formed from this compound, a non-fluorinated aromatic thiol (Benzenethiol), and a representative N-heterocyclic carbene. The data, compiled from various studies, highlights the differences in surface hydrophobicity and thermal stability.
| Reagent | Substrate | Water Contact Angle (θ) | Desorption Temperature (°C) | Key Characteristics |
| This compound | Au(111) | ~80-90° (estimated) | ~150-200°C | Hydrophobic, tunable electronic properties |
| Benzenethiol | Au(111) | ~70-75° | ~140-180°C | Baseline aromatic thiol for comparison |
| N-Heterocyclic Carbene (NHC) | Au(111) | Varies with side chains | >250°C | High thermal and chemical stability, strong Au-C bond |
Experimental Corner: Crafting High-Quality Monolayers
Reproducible and high-quality SAMs are fundamental to any application. Below are detailed protocols for the preparation of aromatic thiol and NHC self-assembled monolayers on gold substrates.
Experimental Protocol: Aromatic Thiol SAM Formation
This protocol is suitable for forming SAMs from this compound and other aromatic thiols.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a gold top layer)
-
Ethanol (absolute, spectroscopic grade)
-
Aromatic thiol solution (e.g., 1 mM this compound in ethanol)
-
Nitrogen gas (high purity)
-
Beakers and Petri dishes
Procedure:
-
Substrate Preparation: Clean the gold substrates by sonicating them in ethanol for 15 minutes. Dry the substrates under a stream of high-purity nitrogen gas.
-
SAM Formation: Immerse the cleaned gold substrates into a freshly prepared 1 mM solution of the aromatic thiol in ethanol. The immersion should be carried out in a clean, covered glass container (e.g., a Petri dish) to prevent contamination.
-
Incubation: Allow the self-assembly process to proceed for at least 24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Characterization: The quality of the SAM can be assessed using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Experimental Protocol: N-Heterocyclic Carbene (NHC) SAM Formation
The formation of NHC SAMs often requires the in-situ generation of the carbene from a more stable precursor, such as a benzimidazolium salt.[4][5]
Materials:
-
Gold-coated substrates
-
NHC precursor (e.g., a 1,3-disubstituted benzimidazolium salt)
-
Anhydrous solvent (e.g., tetrahydrofuran or toluene)
-
Strong base (e.g., potassium tert-butoxide or sodium hydride)
-
Inert atmosphere glovebox or Schlenk line
-
Nitrogen or argon gas (high purity)
Procedure:
-
Substrate Preparation: Clean and dry the gold substrates as described in the thiol SAM protocol.
-
Reaction Setup: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox) to prevent the decomposition of the reactive carbene.
-
Carbene Generation: In a clean, dry flask, dissolve the NHC precursor in the anhydrous solvent. To this solution, add a stoichiometric amount of a strong base to deprotonate the precursor and generate the free carbene. Stir the reaction mixture at room temperature for a specified time (typically 30-60 minutes).
-
SAM Formation: Immerse the cleaned gold substrates into the freshly prepared NHC solution.
-
Incubation: Allow the self-assembly to proceed for several hours (e.g., 12-24 hours) at room temperature.
-
Rinsing and Drying: Remove the substrates from the NHC solution, rinse them thoroughly with fresh anhydrous solvent, and dry them under a stream of inert gas.
-
Characterization: Characterize the NHC SAMs using surface analysis techniques as mentioned for the thiol SAMs.
Visualizing the Process: From Reagent to Functionalized Surface
To better understand the workflows and the underlying chemical principles, the following diagrams illustrate the SAM formation process and the key differences between thiol and NHC binding to a gold surface.
Conclusion: The Future of Surface Functionalization
While this compound and other aromatic thiols remain valuable tools for creating functional surfaces, the superior stability of N-heterocyclic carbenes positions them as a compelling alternative for applications demanding long-term performance and robustness. The choice of reagent will ultimately depend on the specific requirements of the application, including the desired surface properties, the operating environment, and synthetic accessibility. This guide provides the foundational data and protocols to enable researchers to make informed decisions and advance their work in surface science and materials development.
References
- 1. Ultra stable self-assembled monolayers of N-heterocyclic carbenes on gold. | Semantic Scholar [semanticscholar.org]
- 2. Ultra stable self-assembled monolayers of N-heterocyclic carbenes on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mesoionic carbene-based self-assembled monolayers on gold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lee.chem.uh.edu [lee.chem.uh.edu]
Literature review of the applications of substituted benzeneethiols
An Overview of Substituted Benzenethiols: Applications in Material Science and Pharmacology
Substituted benzenethiols, a versatile class of organosulfur compounds, are distinguished by a benzene ring attached to a sulfhydryl group (-SH), with additional functional groups modifying the ring. These substitutions significantly influence the molecule's chemical and physical properties, leading to a wide range of applications. This guide explores the applications of these compounds in the formation of self-assembled monolayers (SAMs) and as potent antioxidants, providing comparative data and experimental insights for researchers in materials science and drug development.
Self-Assembled Monolayers (SAMs)
Benzenethiols are foundational molecules in the creation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on certain surfaces, particularly coinage metals like gold.[1] The thiol group acts as a robust anchor to the gold surface, while the substituted benzene ring and its functional groups dictate the surface properties of the monolayer. These properties can be finely tuned by altering the substituents, making SAMs crucial in applications like nanoelectronics, sensors, and biocompatible coatings.[2][3]
The structure of the adsorbate molecule, including the nature and position of substituents on the benzene ring, strongly influences the packing density, orientation, and thermal stability of the resulting SAM.[4] For instance, the inclusion of alkyl chains or other interacting groups can lead to more densely packed and crystalline monolayers.
Comparative Stability of Benzenethiol-Based SAMs
The stability of SAMs is critical for their practical application. The following table summarizes hypothetical thermal desorption data for SAMs formed from various substituted benzenethiols on a gold substrate, illustrating the impact of different substituents on monolayer stability.
| Compound ID | Substituent Group | Position | Desorption Rate Constant (k, s⁻¹) at 80°C | Film Thickness (Å) |
| BT-01 | -H | - | 1.5 x 10⁻⁴ | 8 |
| BT-02 | -CH₃ | 4- | 9.8 x 10⁻⁵ | 10 |
| BT-03 | -OCH₃ | 4- | 7.2 x 10⁻⁵ | 11 |
| BT-04 | -CF₃ | 4- | 2.1 x 10⁻⁴ | 9 |
| BT-05 | -C₆H₅ | 4- | 5.5 x 10⁻⁵ | 15 |
Experimental Workflow for SAM Formation and Characterization
The process of forming and characterizing SAMs involves a series of precise steps to ensure a well-ordered and clean monolayer. The following diagram illustrates a typical experimental workflow.
Key Experimental Protocol: SAM Formation
Objective: To form a self-assembled monolayer of a 4-substituted benzenethiol on a gold-coated silicon wafer.
Materials:
-
Gold-coated silicon wafer (1x1 cm).
-
Substituted benzenethiol (e.g., 4-methylbenzenethiol).
-
Anhydrous ethanol (reagent grade).
-
Piranha solution (3:1 mixture of H₂SO₄ and H₂O₂). Caution: Piranha solution is extremely corrosive and reactive.
-
Deionized (DI) water.
-
Nitrogen gas source.
Procedure:
-
Substrate Cleaning: The gold-coated wafer is immersed in freshly prepared piranha solution for 5 minutes to remove organic contaminants.
-
Rinsing: The substrate is thoroughly rinsed with copious amounts of DI water, followed by a final rinse with ethanol.
-
Drying: The cleaned substrate is dried under a gentle stream of nitrogen gas.
-
Solution Preparation: A 1 mM solution of the chosen substituted benzenethiol is prepared in anhydrous ethanol.
-
Immersion: The clean, dry gold substrate is immediately immersed in the benzenethiol solution.
-
Incubation: The substrate is left undisturbed in the solution for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
Final Rinse: After incubation, the substrate is removed from the solution and rinsed thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Final Drying: The substrate with the formed SAM is dried under a stream of nitrogen and is now ready for characterization.
Antioxidant Applications
Phenolic compounds are well-known for their antioxidant properties, and benzenethiols (thiophenol) derivatives share this capability. The sulfur-hydrogen bond in the thiol group is weaker than the oxygen-hydrogen bond in phenols, allowing it to donate a hydrogen atom to neutralize free radicals readily. The introduction of electron-donating substituents on the benzene ring can further enhance this antioxidant activity.
Studies have shown that introducing groups at the ortho and para positions relative to the hydroxyl group on a benzene ring can improve the antioxidative activities of phenols.[5] A similar principle applies to benzenethiols, where the electronic effects of substituents modulate the radical-scavenging ability of the thiol group.
Comparative Antioxidant Activity
The antioxidant efficacy of various substituted benzenethiols can be compared using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The table below presents hypothetical IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) for a series of compounds.
| Compound ID | Substituent Group | Position | IC₅₀ (µM) |
| BT-01 | -H | - | 125 |
| BT-06 | -OH | 4- | 45 |
| BT-07 | -NH₂ | 4- | 38 |
| BT-08 | -CH₃ | 4- | 98 |
| BT-09 | -NO₂ | 4- | 210 |
Logical Pathway for Antioxidant Action
The primary mechanism by which benzenethiols act as antioxidants is through hydrogen atom transfer (HAT) to neutralize a reactive free radical. The resulting thiyl radical is stabilized by resonance within the benzene ring. Electron-donating groups (EDGs) enhance this activity by stabilizing the radical, while electron-withdrawing groups (EWGs) have the opposite effect.
References
Head-to-head comparison of different synthetic routes to 2-Fluorobenzeneethanethiol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparative analysis of three primary synthetic routes to 2-Fluorobenzeneethanethiol, a crucial building block in the synthesis of various pharmaceutical compounds. The comparison is based on experimental data for analogous compounds, offering insights into potential yields, reaction conditions, and challenges associated with each method.
The selection of an optimal synthetic pathway is contingent on a multitude of factors including yield, purity, cost of reagents, and scalability. This document outlines three common strategies for the synthesis of thiols, applied to the preparation of this compound:
-
Route 1: Nucleophilic Substitution with Sodium Hydrosulfide (NaSH)
-
Route 2: Nucleophilic Substitution with Thiourea followed by Hydrolysis
-
Route 3: Grignard Reagent Formation and Reaction with Elemental Sulfur
A quantitative comparison of these routes, based on reported yields for the analogous synthesis of 2-phenylethanethiol, is presented below, followed by detailed experimental protocols and visual representations of the synthetic pathways.
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (Analogous Compound) | Potential Advantages | Potential Disadvantages |
| 1. NaSH Substitution | 2-(2-Fluorophenyl)ethyl bromide | Sodium Hydrosulfide (NaSH) | 70-85% (for 2-phenylethanethiol)[1] | One-step reaction, readily available reagents. | Formation of disulfide byproducts, handling of odorous NaSH. |
| 2. Thiourea Substitution | 2-(2-Fluorophenyl)ethyl bromide | Thiourea, a base (e.g., NaOH) | ~70% (for 2-phenylethanethiol) | Avoids the direct use of NaSH, intermediate is an easily handled salt. | Two-step process (formation of isothiouronium salt and hydrolysis). |
| 3. Grignard Synthesis | 2-(2-Fluorophenyl)ethyl bromide | Magnesium (Mg), Elemental Sulfur (S) | Variable | Utilizes a common organometallic reaction. | Potential for formation of polysulfides and other byproducts.[2][3] |
Table 1: Comparison of Synthetic Routes to this compound. Yields are based on the synthesis of the non-fluorinated analog, 2-phenylethanethiol, and serve as an estimate.
Synthetic Pathway Diagrams
Caption: Route 1: Nucleophilic Substitution with NaSH.
Caption: Route 2: Thiourea Pathway.
Caption: Route 3: Grignard Reagent Pathway.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound based on established methods for analogous compounds. Researchers should optimize these procedures for their specific laboratory conditions.
Preparation of Starting Material: 2-(2-Fluorophenyl)ethyl bromide
A common method for the preparation of 2-phenylethyl bromide is the anti-Markovnikov addition of hydrogen bromide to styrene. A similar approach can be envisioned for the synthesis of 2-(2-fluorophenyl)ethyl bromide from 2-fluorostyrene. Alternatively, 2-(2-fluorophenyl)ethanol can be converted to the corresponding bromide using a suitable brominating agent such as phosphorus tribromide or thionyl bromide.
Route 1: Nucleophilic Substitution with Sodium Hydrosulfide (NaSH)
Materials:
-
2-(2-Fluorophenyl)ethyl bromide
-
Sodium hydrosulfide (NaSH)
-
Ethanol
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-(2-Fluorophenyl)ethyl bromide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
In a separate flask, prepare a solution of sodium hydrosulfide in a mixture of ethanol and water.
-
Add the NaSH solution to the solution of the bromide dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Route 2: Nucleophilic Substitution with Thiourea followed by Hydrolysis
Materials:
-
2-(2-Fluorophenyl)ethyl bromide
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of the S-(2-(2-Fluorophenyl)ethyl)isothiouronium bromide: Dissolve 2-(2-Fluorophenyl)ethyl bromide and thiourea in ethanol in a round-bottom flask. Heat the mixture at reflux for several hours. Upon cooling, the isothiouronium salt may precipitate and can be collected by filtration.
-
Hydrolysis: Suspend the isothiouronium salt in water and add a solution of sodium hydroxide. Heat the mixture at reflux until the hydrolysis is complete (monitoring by TLC or GC).
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Route 3: Grignard Reagent Formation and Reaction with Elemental Sulfur
Materials:
-
2-(2-Fluorophenyl)ethyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Elemental sulfur
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of a solution of 2-(2-Fluorophenyl)ethyl bromide in anhydrous diethyl ether to initiate the reaction (a crystal of iodine may be added if necessary). Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Reaction with Sulfur: Cool the Grignard reagent in an ice bath. Add elemental sulfur powder portion-wise to the vigorously stirred solution. An exothermic reaction should be observed.
-
After the addition of sulfur is complete, allow the mixture to stir at room temperature for a few hours.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation. It is important to note that this route may require further purification steps to remove disulfide and polysulfide byproducts.
Conclusion
The choice of the most suitable synthetic route for this compound will depend on the specific requirements of the researcher or organization. The direct nucleophilic substitution with sodium hydrosulfide offers a straightforward, one-step process with potentially high yields, making it attractive for large-scale production. The thiourea method provides a viable alternative, avoiding the direct handling of odorous and corrosive NaSH, which might be preferable in a laboratory setting. The Grignard route, while a classic organometallic transformation, may present challenges in terms of byproduct formation and require more rigorous purification.
Ultimately, the decision should be based on a careful evaluation of factors such as scale, available equipment, safety considerations, and the desired purity of the final product. The provided data and protocols serve as a foundation for further investigation and optimization of the synthesis of this important pharmaceutical intermediate.
References
Safety Operating Guide
Proper Disposal of 2-Fluorobenzeneethanethiol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical guidance for the proper disposal of 2-Fluorobenzeneethanethiol, a flammable and highly toxic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety Concerns and Hazard Summary
This compound is a hazardous chemical with the following classifications:
-
Flammable Liquid: Poses a fire risk when exposed to heat, sparks, or open flames.[1]
-
Toxic if Swallowed: Ingestion can lead to serious or fatal poisoning.[1]
-
Fatal in Contact with Skin or if Inhaled: Dermal contact and inhalation of vapors are significant routes of exposure and can be lethal.[1]
Due to its hazardous nature, this compound must be handled with extreme caution in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Quantitative Data Summary
While specific concentration limits for various disposal routes are not publicly available and are typically determined by the licensed waste disposal facility, the inherent hazards of this compound necessitate its treatment as a regulated hazardous waste regardless of concentration.
| Property | Value | Source |
| GHS Hazard Classifications | Flammable Liquid (Category 3), Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 2), Acute Toxicity, Inhalation (Category 2) | [1] |
| Disposal Method | Incineration at a licensed hazardous waste facility | General guidance for halogenated organic compounds[2] |
| EPA Hazardous Waste Code (Anticipated) | D001 (Ignitable) and potentially a U- or P-listed waste depending on the specific regulations. | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5] The following protocol outlines the required steps for its safe disposal.
Materials Required:
-
Designated hazardous waste container (glass or polyethylene, compatible with halogenated organic compounds)
-
Hazardous waste labels
-
Permanent marker
-
Personal Protective Equipment (as specified in Section 1)
-
Chemical fume hood
Procedure:
-
Segregation: It is crucial to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams.[2][4] This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and create unforeseen hazards.[6]
-
Container Selection and Labeling:
-
Select a clean, dry, and appropriate waste container with a secure screw-top cap.
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write "Hazardous Waste" and the full chemical name, "this compound," on the label. Do not use abbreviations.[5] List all constituents if it is a mixed waste stream.
-
-
Waste Accumulation:
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated, away from heat sources and incompatible materials.
-
Ensure the container is stored in secondary containment to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for waste collection and documentation.
-
Experimental Protocols Cited
This guidance is based on established safety protocols for handling and disposing of hazardous chemicals, as outlined in Safety Data Sheets and general laboratory waste management guidelines. The primary "experiment" is the safe and compliant disposal of a hazardous chemical, and the methodology is the step-by-step protocol provided above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide is intended to ensure the safe handling and disposal of this compound. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most current and detailed information.
References
Personal protective equipment for handling 2-Fluorobenzeneethanethiol
Essential Safety and Handling Guide: 2-Fluorobenzeneethanethiol
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from safety data for structurally similar compounds, including 4-Fluorobenzyl mercaptan and other thiols. It is imperative for researchers to conduct a thorough, site-specific risk assessment before handling this chemical.
This guide provides immediate safety, handling, and disposal protocols for laboratory personnel working with this compound.
Hazard and Property Summary
Due to the presence of a thiol group, this compound is expected to have a strong, unpleasant odor.[1] Thiol compounds are often flammable and toxic. The data below is based on the related compound 4-Fluorobenzyl mercaptan.
| Property | Value | Source |
| Molecular Formula | C₇H₇FS | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Boiling Point | 72-74 °C at 15 mmHg | [3] |
| Density | 1.157 g/mL at 25 °C | [3] |
| Flash Point | 76.67 °C (170.0 °F) - closed cup | [3] |
| Signal Word | Warning | [4] |
| Primary Hazards | Combustible liquid. Potential for skin, eye, and respiratory irritation. | [1][4] |
| Storage Class | 10 - Combustible liquids | [3] |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment must be worn at all times.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[4][5] Eyewash stations should be readily accessible.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure full skin coverage.
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4][5] If engineering controls are not sufficient, use a multi-purpose combination respirator cartridge.[3]
Operational Plan: Safe Handling Protocol
Adherence to this step-by-step protocol is mandatory for ensuring laboratory safety.
1. Preparation and Precautionary Measures
-
Engineering Controls: Confirm that the chemical fume hood is operational and has adequate airflow.
-
Safety Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Ignition Sources: Remove all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[4][5] Use only non-sparking tools and explosion-proof equipment.[5]
-
Container Handling: Ground and bond the container and receiving equipment to prevent static discharge.[5]
2. Chemical Handling
-
Dispensing: Slowly open the container in a well-ventilated fume hood. Avoid breathing any released vapors.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly after handling the chemical.[4]
-
Exposure Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
3. Storage
-
Conditions: Store in a cool, dry, and well-ventilated area, away from heat and incompatible materials like strong oxidizing agents.[4][5]
-
Containers: Keep the container tightly sealed when not in use to prevent the escape of vapors.[5]
Caption: Workflow for handling this compound.
Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Prevent Entry: Do not let the chemical enter drains or waterways.[6]
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Take off all contaminated clothing immediately.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek medical advice if irritation occurs.
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]
Caption: First aid response plan for exposure incidents.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect waste material and contaminated items (e.g., absorbent material, gloves) in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the contents and the container at an approved waste disposal facility in accordance with all local, state, and federal regulations.[5] Do not dispose of it in the sanitary sewer.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 4-Fluorobenzyl mercaptan, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-Fluorobenzyl mercaptan 96 15894-04-9 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. atmosenergy.com [atmosenergy.com]
- 6. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
